molecular formula C7H6BBrO3 B13700629 4-Bromo-2-formylphenylboronic acid

4-Bromo-2-formylphenylboronic acid

Cat. No.: B13700629
M. Wt: 228.84 g/mol
InChI Key: FKLBIQHALGCDPL-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenylboronic acid (CAS 2170041-79-7) is a versatile bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry research. Its molecular formula is C7H6BBrO3, with a molecular weight of 228.84 . This compound serves as a valuable building block in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronic acid group enables carbon-carbon bond formation for constructing complex biaryl systems . Simultaneously, the presence of both bromo and formyl functional groups on the aromatic ring provides orthogonal reactive sites for further synthetic elaboration, making it a crucial intermediate for synthesizing pharmaceuticals, liquid crystals, and other functional organic materials . The ortho-positioning of the formyl group relative to the boronic acid is particularly noteworthy, as this arrangement can lead to tautomeric equilibria in solution, forming cyclic structures analogous to bioactive benzoxaboroles . This structural feature is under investigation for developing novel antifungal agents, as related 2-formylphenylboronic acids have demonstrated promising activity against various Aspergillus, Fusarium, and Candida species . Researchers value this compound for exploring new synthetic pathways and developing potential therapeutic agents. Handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6BBrO3

Molecular Weight

228.84 g/mol

IUPAC Name

(4-bromo-2-formylphenyl)boronic acid

InChI

InChI=1S/C7H6BBrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H

InChI Key

FKLBIQHALGCDPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C=O)(O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

(5-Bromo-1-hydroxy-1,3-dihydro-2,1-benzoxaborole)

Executive Summary

4-Bromo-2-formylphenylboronic acid (CAS: 2170041-79-7) is a bifunctional organoboron scaffold that serves as a critical intermediate in the synthesis of benzoxaboroles , a class of boron-heterocycles with proven clinical utility (e.g., Tavaborole, Crisaborole). Unlike standard phenylboronic acids, this molecule possesses an ortho-formyl group that spontaneously condenses with the boronic acid moiety to form a cyclic hemiacetal (5-bromo-1-hydroxy-2,1-benzoxaborole).

This guide details the structural equilibrium, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry, specifically focusing on its use as a reversible covalent warhead and a versatile cross-coupling module.

Part 1: Chemical Identity & Structural Equilibrium

The defining feature of this molecule is the dynamic equilibrium between its "open" boronic acid form and its "closed" benzoxaborole form. In aqueous and physiological environments, the equilibrium heavily favors the closed cyclic form, which is the pharmacologically active species.

Key Data:

  • CAS Number: 2170041-79-7

  • Molecular Formula: C₇H₆BBrO₃

  • Molecular Weight: 228.84 g/mol

  • pKa (Estimated): ~6.8 – 7.0 (Acidified relative to unsubstituted benzoxaborole [pKa 7.3] due to the electron-withdrawing bromine).

  • Solubility: Moderate in water (as the cyclic form); highly soluble in DMSO, Methanol, and Ethanol.

Structural Dynamics Diagram

The following diagram illustrates the ring-closing equilibrium and the ionization that occurs at physiological pH to form the active tetrahedral anion.

Equilibrium Open Open Form (this compound) Reactive Aldehyde + Boronic Acid Closed Closed Form (5-Bromobenzoxaborole) Neutral Trigonal Planar Open->Closed Spontaneous Cyclization (-H2O) Closed->Open Equilibrium Anion Active Anion (Tetrahedral Adduct) Physiological Species Closed->Anion +OH- / Nucleophile (pH > pKa)

Caption: The structural evolution from the synthetic precursor (Open) to the stable benchtop scaffold (Closed) and the bioactive species (Anion).

Part 2: Synthesis & Manufacturing[1][2]

Direct synthesis of the 4-bromo derivative requires precise regiocontrol to ensure the boron moiety is installed ortho to the formyl group while preserving the bromine at the meta position relative to the boron. The most robust method utilizes a Lithium-Halogen Exchange on a protected dibromo-precursor.

Validated Synthetic Route

Precursor: 2,5-Dibromobenzaldehyde.

  • Protection: The aldehyde is protected as a diethyl acetal to prevent nucleophilic attack during lithiation and to direct the metalation.

  • Regioselective Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C results in selective exchange of the bromine at the 2-position (ortho to the acetal) due to the chelating effect of the acetal oxygens and the inductive destabilization of the C-Li bond at that position.

  • Boron Quench: The lithiated intermediate is trapped with Triisopropyl borate (B(OiPr)₃).

  • Cyclization: Acidic hydrolysis removes the acetal and induces spontaneous cyclization to the benzoxaborole.

Synthesis Start 2,5-Dibromobenzaldehyde Step1 Step 1: Protection (HC(OEt)3, EtOH, H+) Start->Step1 Inter1 Intermediate: 1,4-Dibromo-2-(diethoxymethyl)benzene Step1->Inter1 Step2 Step 2: Selective Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Step3 Step 3: Boron Quench (B(OiPr)3) Step2->Step3 Step4 Step 4: Acidic Hydrolysis (HCl, H2O) Step3->Step4 Product Product: 5-Bromo-1-hydroxy-2,1-benzoxaborole Step4->Product

Caption: Step-by-step synthetic workflow for the regioselective production of the 5-bromobenzoxaborole scaffold.

Part 3: Reactivity & Strategic Applications

The this compound scaffold offers two distinct handles for chemical modification, making it a valuable "Linchpin" reagent.

1. The "Self-Coupling" Hazard

Because this molecule contains both a boronic acid (nucleophile) and an aryl bromide (electrophile), it is prone to polymerization under standard Suzuki coupling conditions.

  • Risk: Formation of poly(benzoxaborole) oligomers.

  • Solution: To react the bromine handle selectively, the boron moiety must be "masked." The most effective strategy is the conversion to a MIDA (N-methyliminodiacetic acid) Boronate . MIDA boronates are stable to anhydrous cross-coupling conditions, allowing the Br to be reacted first.

2. Medicinal Chemistry: The Covalent Warhead

The benzoxaborole ring acts as a reversible covalent inhibitor . The boron atom is Lewis acidic and can accept a lone pair from the hydroxyl group of Serine or Threonine residues in enzyme active sites (e.g., Leucyl-tRNA synthetase in fungi, PDE4 in inflammation).

  • Mechanism: The enzyme nucleophile attacks the boron, forming a stable, negatively charged tetrahedral adduct.

  • Advantage: Unlike irreversible inhibitors (e.g., acrylamides), this binding is reversible, reducing the risk of off-target toxicity and haptenization.

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of MIDA-Protected Intermediate

Use this protocol to mask the boron if you intend to modify the Bromine position via Suzuki Coupling.

Reagents:

  • This compound (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1 mixture)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Water produced by the condensation is removed azeotropically via the Dean-Stark trap.

  • Monitoring: Continue reflux for 12–16 hours until water collection ceases.

  • Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the solid with diethyl ether to remove unreacted boronic acid. Recrystallize from Acetone/Water if necessary.

  • Yield: Typically 75–85% as a white crystalline solid.

Protocol B: Selective Suzuki Coupling (Using MIDA-Protected Scaffold)

Coupling the aryl bromide with an external boronic acid (R-B(OH)2).

Reagents:

  • MIDA-protected 5-bromobenzoxaborole (1.0 equiv)

  • External Boronic Acid (R-B(OH)2) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Degassing: Combine the MIDA-bromide, external boronic acid, and phosphate base in a reaction vial. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst under an Argon stream.

  • Reaction: Add anhydrous Dioxane. Seal the vial and heat to 80°C.

    • Note: Anhydrous conditions are critical. The MIDA group is stable to anhydrous base but hydrolyzes in aqueous base.

  • Completion: Monitor by LC-MS (typically 4–6 hours).

  • Deprotection (Post-Coupling): To reveal the active benzoxaborole, treat the crude mixture with 1N NaOH (aq) in THF at room temperature for 30 minutes, followed by acidification to pH 2.

Part 5: Quantitative Properties Table
PropertyValue / DescriptionContext
Melting Point 135–140 °C (Cyclic form)Varies with hydration state.
pKa 6.8 – 7.0 (Estimated)Lower than parent benzoxaborole (7.3) due to Br.[1]
LogP ~1.8Lipophilic enough for cell permeability; hydrophilic enough for solubility.
H-Bond Donors 1 (B-OH)Critical for active site recognition.
H-Bond Acceptors 3 (O atoms)Includes ring oxygen and hydroxyl.
Stability High (Cyclic form)Resistant to air oxidation; stable at room temp.
References
  • Benzoxaborole Synthesis & Equilibrium

    • Adamczyk-Woźniak, A., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." Journal of Medicinal Chemistry, 2015.
  • MIDA Boronate Strategy

    • Gillis, E. P., & Burke, M. D.[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007.[3][2]

  • Medicinal Chemistry Applications (Tavaborole/Crisaborole)

    • Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006.[4]

  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

An In-depth Technical Guide to 4-Bromo-2-formylphenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Bromo-2-formylphenylboronic acid, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. We will delve into its core attributes, synthesis, and critical applications, with a focus on practical, field-proven insights.

Core Compound Overview

Chemical Identity and Properties

PropertyValueSource(s)
CAS Number 2170041-79-7[1][2]
Molecular Formula C₇H₆BBrO₃[1][3]
Molecular Weight 228.84 g/mol
Appearance Off-white to light yellow powder/solid[4]
Melting Point 256 - 257 °C[4]
Solubility Slightly soluble in water[5][6]

This compound is a unique building block possessing both a boronic acid moiety and an aldehyde group. This dual functionality allows for sequential or orthogonal chemical transformations, making it a valuable tool in the synthesis of complex molecular architectures.[3] The presence of the bromine atom provides an additional reactive handle for cross-coupling reactions.

Synthesis and Purification: A Tale of Two Pathways

The synthesis of formylphenylboronic acids has evolved to improve yield and purity. The classical approach, reported by Heinrich Nöth, involves a Grignard reaction, while modern adaptations often utilize organolithium chemistry for higher efficiency.[5]

Classical Synthesis (Nöth Method)

The original synthesis begins with the protection of the aldehyde group of 4-bromobenzaldehyde as an acetal. This is a crucial step to prevent the highly reactive Grignard reagent, formed in the subsequent step, from attacking the aldehyde. The Grignard reagent is then formed by reacting the protected bromobenzaldehyde with magnesium, a process that may require activation. Finally, the Grignard reagent is reacted with a trialkyl borate, followed by acidic workup to hydrolyze the borate ester and the acetal, yielding the desired 4-formylphenylboronic acid.[5]

High-Yield Organolithium Route

A more efficient modern approach involves the use of an aryllithium intermediate. 1-Bromo-4-(diethoxymethyl)benzene is treated with a strong base like n-butyllithium at low temperatures (-78 °C) to form the corresponding aryllithium species. This is then reacted with triisopropyl borate, followed by an acidic workup to afford the product in significantly higher yields, often exceeding 90%.[5]

SynthesisPathways cluster_noth Nöth Method cluster_lithium Organolithium Route 4-Bromobenzaldehyde 4-Bromobenzaldehyde Acetal Protection Acetal Protection 4-Bromobenzaldehyde->Acetal Protection Diethoxymethoxyethane, Ethanol Grignard Formation Grignard Formation Acetal Protection->Grignard Formation Mg, Ultrasound Boronic Ester Formation Boronic Ester Formation Grignard Formation->Boronic Ester Formation Tri-n-butyl borate 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Boronic Ester Formation->4-Formylphenylboronic Acid Acidic Workup 1-Bromo-4-(diethoxymethyl)benzene 1-Bromo-4-(diethoxymethyl)benzene Aryllithium Formation Aryllithium Formation 1-Bromo-4-(diethoxymethyl)benzene->Aryllithium Formation n-Butyllithium, -78°C Borate Ester Formation Borate Ester Formation Aryllithium Formation->Borate Ester Formation Triisopropyl borate High-Yield Product High-Yield Product Borate Ester Formation->High-Yield Product Acidic Workup SuzukiCycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Sources

Technical Guide: Solubility & Stability Profile of 4-Bromo-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-Bromo-2-formylphenylboronic Acid in DMSO and Methanol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Compound Identity: this compound CAS: 2170041-79-7 (Note: Often misreferenced; verify structure via NMR) Molecular Weight: 228.84 g/mol [1][2]

This guide addresses the critical solubility and stability nuances of This compound , a specialized intermediate used in Suzuki-Miyaura cross-couplings and the synthesis of benzoxaborole scaffolds. Unlike simple phenylboronic acids, this compound possesses an ortho-formyl group capable of intramolecular interaction with the boron center.

Core Thesis: Solvent selection for this compound is not merely about dissolution; it is a choice between structural equilibrium (in DMSO) and chemical modification (in Methanol).

Physicochemical Context: The "Schrödinger’s" Structure

To understand the solubility profile, one must first understand the structural dynamism of the compound. In the solid state and aprotic solvents, it does not exist solely as the open-chain boronic acid.

  • The Equilibrium: The ortho-formyl group acts as an internal nucleophile. In the presence of moisture or specific solvents, the oxygen of the aldehyde attacks the boron, dehydrating the molecule to form a cyclic hydroxybenzoxaborole hemiacetal.

  • Implication: When you dissolve this compound, you are often preparing a mixture of the free boronic acid and its cyclic tautomer.

Diagram 1: Structural Equilibrium Dynamics

The following diagram illustrates the dynamic species present in solution, dependent on solvent choice.

Equilibrium FreeAcid Free Boronic Acid (Open Form) Cyclic Hydroxybenzoxaborole (Cyclic Hemiacetal) FreeAcid->Cyclic Spontaneous (in DMSO/H2O) Boroxine Boroxine Trimer (Dehydrated) FreeAcid->Boroxine -H2O (Solid State/Dry) MeO_Adduct Methoxy-Benzoxaborole (Methanol Adduct) Cyclic->MeO_Adduct +MeOH (Solvolysis)

Caption: Figure 1. The dynamic equilibrium between the open boronic acid, the stable cyclic benzoxaborole form (dominant in DMSO), and the reactive ester forms in Methanol.

Solubility Profile in DMSO (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is the gold standard for preparing stock solutions of this compound. It supports high concentrations and stabilizes the compound in a reversible equilibrium.

Solubility Data & Mechanism
  • Operational Solubility: Typically 50–100 mM (approx. 11–23 mg/mL).

  • Mechanism: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the boronic acid dimer/trimer (boroxine), effectively "unzipping" the solid lattice.

  • Structural State: In DMSO-d6, NMR typically reveals a preference for the cyclic hydroxybenzoxaborole tautomer over the open aldehyde form. This cyclization protects the aldehyde from oxidation, enhancing shelf-life.

Stability & Risks[5]
  • Hygroscopicity: DMSO is hygroscopic. Absorbed water shifts the equilibrium towards the free acid/cyclic hydrate but generally does not degrade the compound.

  • Oxidation: While relatively stable, the aldehyde moiety is susceptible to autoxidation to the carboxylic acid if the DMSO stock is left open to air for prolonged periods.

Protocol: Preparation of 50 mM Stock Solution
  • Weighing: Weigh 11.4 mg of this compound into a 2 mL amber glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate for 2 minutes at room temperature. Avoid heating above 40°C to prevent promoting boroxine formation.

  • Storage: Store at -20°C. The solution is stable for 3–6 months.

Solubility Profile in Methanol (The Reactive Solvent)

Methanol (MeOH) acts as a reactive solvent . While the compound is physically soluble, it undergoes rapid chemical modification. Methanol should NOT be used for long-term storage.

Solubility vs. Reactivity
  • Physical Solubility: High (>50 mM). The compound dissolves readily.[3]

  • Chemical Fate:

    • Esterification: The boronic acid hydroxyls exchange with methoxy groups to form mono- or dimethyl boronic esters.

    • Acetalization: The ortho-formyl group can react with methanol to form a hemiacetal or dimethyl acetal.

    • Cyclic Etherification: The most likely species is a 1-methoxy-benzoxaborole derivative (see Figure 1, Yellow Node).

Impact on Applications
  • LC-MS Analysis: Using MeOH as a mobile phase can lead to "ghost peaks" corresponding to the methyl ester (+14 Da or +28 Da) or the methyl-hemiacetal (+32 Da).

  • Suzuki Coupling: Using MeOH as a co-solvent is acceptable in situ because the basic conditions (e.g., K2CO3) will hydrolyze the esters back to the active boronate species during the reaction.

Comparative Data Summary

FeatureDMSO (Anhydrous)Methanol (MeOH)
Solubility Limit High (~100 mM)High (~100 mM)
Dominant Species Cyclic HydroxybenzoxaboroleMethyl Esters / Acetals
Reversibility Yes (Dilution into water restores acid)Conditional (Requires hydrolysis)
Stability (25°C) Days to WeeksHours (Rapid equilibration)
Recommended Use Stock Solutions , Biological AssaysIn-situ Reaction Solvent only

Analytical Verification Workflow

To confirm the integrity of your solution, rely on 11B NMR (Boron NMR). This is the only definitive method to distinguish between the open acid, the cyclic form, and the boroxine.

Diagram 2: Solvent Selection & Validation Workflow

Workflow Start Start: this compound Decision Intended Application? Start->Decision Stock Long-term Stock / Bioassay Decision->Stock Storage Reaction Immediate Chemical Synthesis (e.g., Suzuki) Decision->Reaction Synthesis DMSO_Prep Dissolve in Anhydrous DMSO (Store -20°C) Stock->DMSO_Prep MeOH_Prep Dissolve in MeOH (Use Immediately) Reaction->MeOH_Prep Validation Validate: 1H NMR in DMSO-d6 Look for Cyclic CH-OH (~6.0 ppm) DMSO_Prep->Validation Warning Expect Methyl Ester Formation (Adjust Mass Spec expectations) MeOH_Prep->Warning

Caption: Figure 2. Decision matrix for solvent selection. DMSO is required for stability; MeOH is permissible only for immediate synthetic consumption.

Validation Protocol (NMR)
  • Solvent: DMSO-d6.

  • 1H NMR Target: Look for the disappearance of the distinct aldehyde proton (-CHO, ~10 ppm) and the appearance of a benzylic methine proton (-CH(OH)-, ~6.0–6.5 ppm). This confirms the formation of the stable cyclic tautomer.

  • 11B NMR Target:

    • ~30 ppm: Indicates trigonal (sp2) boron (Open acid).

    • ~10–15 ppm: Indicates tetrahedral (sp3) boron character, typical of the cyclic benzoxaborole form coordinating with solvent or self.

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. (Discusses the equilibrium of 2-formylphenylboronic acids).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid stability and solvent interactions).

  • Sigma-Aldrich (Merck) . Product Specification: (4-Bromo-2-formylphenyl)boronic acid. (For general handling and safety data).

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. (Mechanistic insight into diol/solvent exchange).

Sources

Physical characteristics and melting point of 4-Bromo-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Handling of 4-Bromo-2-formylphenylboronic Acid

Executive Summary

This compound (CAS: 2170041-79-7) is a specialized organoboron intermediate critical to modern medicinal chemistry and materials science. Distinguished by its orthogonal functional groups—a boronic acid moiety for Suzuki-Miyaura cross-coupling, a formyl group for reductive amination or condensation, and a bromine atom for further halogen-mediated transformations—this compound serves as a versatile scaffold for synthesizing complex biaryl systems.

This guide provides a definitive technical analysis of its physical characteristics, specifically addressing the complexities of determining its melting point due to boroxine formation, and outlines rigorous protocols for its handling and application in drug discovery pipelines.

Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name (4-Bromo-2-formylphenyl)boronic acid
CAS Registry Number 2170041-79-7
Molecular Formula C₇H₆BBrO₃
Molecular Weight 228.84 g/mol
SMILES O=CC1=C(B(O)O)C=CC(Br)=C1
Appearance White to off-white crystalline powder
Purity Standard Typically ≥95% (HPLC/Titration)

Structural Insight: The molecule features a para-bromo substituent relative to the aromatic ring's connection to the formyl group, but the boronic acid is ortho to the formyl group. This steric proximity can influence reactivity, particularly in metal-catalyzed cycles where chelation effects may stabilize intermediates.

Physical Characteristics & Melting Point Analysis

The Melting Point Paradox

Unlike simple organic solids, This compound does not exhibit a simple, sharp melting point. Researchers often observe inconsistent values in the range of 150°C – 250°C or report "decomposition."

The Mechanism of Variance: Boronic acids undergo a thermal dehydration reaction before or during melting. As the temperature rises, three molecules of the acid release three water molecules to form a cyclic trimeric anhydride known as a boroxine .

  • Phase 1 (100°C - 160°C): Loss of water (dehydration). The solid may appear to "sweat" or soften.

  • Phase 2 (>200°C): Melting of the resulting boroxine anhydride.

Therefore, standard capillary melting point measurements often yield the melting point of the anhydride, not the parent acid.

Solubility Profile
  • High Solubility: DMSO, DMF, Methanol, Ethanol (with potential esterification).

  • Moderate Solubility: Acetone, Ethyl Acetate.

  • Low Solubility: Water (acidic pH), Hexanes, Diethyl Ether.

  • Reactivity Note: In alcohols (MeOH/EtOH), the compound exists in equilibrium with its boronate ester.

Experimental Protocols

Protocol A: Accurate Thermal Characterization (DSC)

To distinguish between dehydration and true melting, Differential Scanning Calorimetry (DSC) is required.

  • Preparation: Weigh 2-5 mg of sample into a hermetically sealed aluminum pan (prevents water loss).

  • Reference: Use an empty sealed aluminum pan.

  • Ramp: Heat from 40°C to 300°C at 10°C/min.

  • Analysis:

    • Endotherm A (Broad, ~100-150°C): Represents dehydration (if pan leaks) or solid-solid transition.

    • Endotherm B (Sharp, >200°C): Represents the true melting event of the boroxine phase if dehydration occurred, or the high-pressure melt of the acid if sealed perfectly.

Protocol B: Storage and Stability
  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Mandatory.[1] Moisture accelerates protodeboronation (cleavage of the C-B bond).

  • Container: Amber glass vials with PTFE-lined caps to prevent UV degradation of the bromide moiety.

Visualization: Stability & Reactivity Workflows

Figure 1: Boronic Acid Dehydration Cycle

This diagram illustrates why melting point determination is difficult: the sample changes chemical identity upon heating.

BoroxineCycle Acid 4-Bromo-2-formylphenyl boronic acid (Solid Monomer) Heat Thermal Energy (>100°C) Acid->Heat Water 3 H₂O (Vapor) Heat->Water Boroxine Boroxine Anhydride (Cyclic Trimer) Heat->Boroxine Dehydration Boroxine->Acid Hydrolysis (Ambient Moisture)

Caption: Thermal dehydration of boronic acid to boroxine complicates melting point analysis.

Figure 2: Orthogonal Drug Discovery Workflow

A strategic map for utilizing this scaffold in medicinal chemistry.

ReactionWorkflow Start This compound Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Start->RedAm Halogen Lithium-Halogen Exchange (n-BuLi, Electrophile) Start->Halogen Requires Protection Biaryl Biaryl Aldehyde (Scaffold Extension) Suzuki->Biaryl Amine Secondary Amine (Target Engagement) RedAm->Amine Funct Functionalized Boronic Acid Halogen->Funct

Caption: Orthogonal reactivity allows sequential modification of Boron, Formyl, and Bromo sites.

Applications in Drug Development

1. Proteasome Inhibitor Development: Boronic acids are pharmacophores in their own right (e.g., Bortezomib).[2] The formyl group in this intermediate allows for the attachment of peptide backbones via reductive amination, while the bromine allows for the installation of hydrophobic "warheads" to occupy the S1/S2 pockets of the proteasome.

2. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (228.84 Da) and high polarity, this compound serves as an excellent "fragment" for crystallographic screening. It can form reversible covalent bonds with serine or threonine residues in enzyme active sites.

3. Bio-orthogonal Sensors: The interaction between the boronic acid moiety and diols (sugars) is used to create glucose sensors. The ortho-formyl group can be derivatized with fluorophores (e.g., pyrene) that modulate fluorescence upon sugar binding (Peterson et al. mechanism).

Safety & Compliance (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Always handle inside a fume hood. Boronic acids can be bioactive; treat as a potential enzyme inhibitor.[3]

References

  • Ambeed, Inc. (2024). (4-Bromo-2-formylphenyl)boronic acid Product Datasheet. Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Sigma-Aldrich (Merck). (2024). Boronic Acid Building Blocks for Medicinal Chemistry. Retrieved from

  • PubChem. (2024).[4] Compound Summary for Boronic Acid Derivatives. National Library of Medicine.[5] Retrieved from

  • AChemBlock. (2024). Product Analysis: CAS 2170041-79-7. Retrieved from

Sources

Technical Guide: Hazard Management & Handling of Formylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formylphenylboronic acids (FPBAs) are bifunctional scaffolds critical to medicinal chemistry, serving as key intermediates in Suzuki-Miyaura cross-couplings and as reversible covalent inhibitors in chemical biology (e.g., targeting serine proteases). While often categorized generically as "irritants," their dual reactivity—combining an electrophilic aldehyde with a Lewis acidic boronic acid—presents unique stability and handling challenges.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the "silent hazards" of chemical instability (protodeboronation and boroxine formation) that compromise experimental reproducibility and the specific sensitization risks associated with para-substituted isomers.

Chemical Profile & Isomer-Specific Hazards

While all isomers share a molecular formula (


), their safety profiles differ, particularly regarding sensitization.
Comparative Hazard Table
Feature2-Formylphenylboronic Acid 3-Formylphenylboronic Acid 4-Formylphenylboronic Acid
CAS Number 40138-16-787199-16-487199-17-5
Primary GHS Irritant (Skin/Eye)Irritant (Skin/Eye)Sensitizer (Skin) + Irritant
Signal Word WarningWarningWarning
H-Codes H315, H319, H335H315, H319, H335H317 , H315, H319, H335
Reactivity High (Ortho-effect steric strain)ModerateModerate
Physical State Off-white powderWhite to off-white powderWhite to light yellow powder

Critical Insight: The 4-isomer (para) is explicitly classified as a Skin Sensitizer (H317) . Repeated exposure, even at low levels, can lead to allergic contact dermatitis. This requires stricter gowning protocols compared to the 2- and 3-isomers.

Stability & Reactivity: The "Silent" Hazards

For a researcher, the primary hazard of FPBAs is often not acute toxicity, but chemical degradation that leads to failed experiments and waste generation.

The Boroxine Cycle (Dehydration)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is a reversible equilibrium driven by heat and vacuum.

  • Impact: Stoichiometric errors in reactions. A sample weighed as "acid" may actually be 30-50% "anhydride," leading to under-loading of the reagent.

  • Control: Verify purity via

    
    -NMR prior to critical steps.
    
Oxidative Deboronation & Oxidation

The aldehyde moiety is susceptible to air oxidation to carboxylic acid, while the C-B bond is sensitive to oxidative cleavage (deboronation), especially in the presence of Reactive Oxygen Species (ROS) or metal contaminants.

DegradationPathways FPBA Formylphenylboronic Acid (Active Reagent) Boroxine Boroxine Trimer (Anhydride) FPBA->Boroxine Dehydration (Heat/Vac) Phenol Hydroxybenzaldehyde (Dead End Product) FPBA->Phenol Oxidative Deboronation (ROS / Metal Cat.) Carboxy Carboxyphenylboronic Acid (Over-Oxidized) FPBA->Carboxy Aldehyde Oxidation (Air/O2)

Figure 1: Degradation pathways affecting Formylphenylboronic Acids. Note that Boroxine formation is reversible, while oxidation is irreversible.

Safe Handling Protocol (Standard Operating Procedure)

Hierarchy of Controls
  • Engineering: Handle exclusively in a Chemical Fume Hood . Use a static-dissipative balance enclosure for weighing.

  • Administrative: Designate "Boron-Free" glassware cleaning protocols (avoid HF-based detergents which etch glass and leach boron).

  • PPE (Personal Protective Equipment):

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. Double-gloving recommended for the 4-isomer (sensitizer).

    • Respiratory: If handling >10g outside a hood, use a P3 (EN 143) or N95 (NIOSH) dust mask.

    • Eyes: Chemical splash goggles.

Operational Workflow

This workflow integrates safety with quality control to ensure the reagent is both safe to handle and chemically active.

HandlingWorkflow Storage Storage: 2-8°C Inert Gas (Ar/N2) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibrate Inspection Visual Check: Color Change? Clumping? Equilibrate->Inspection Weighing Weighing (Fume Hood) Avoid Dust Generation Inspection->Weighing Pass Waste Waste: Halogen-Free Organic (Treat as Sensitizer) Inspection->Waste Fail (Yellow/Brown) Dissolution Dissolve Immediately (Degassed Solvent) Weighing->Dissolution Reaction Reaction Initiation Dissolution->Reaction Reaction->Waste

Figure 2: Safe handling workflow emphasizing temperature equilibration to prevent hydrolysis and oxidation.

Emergency Response Protocols

Spill Management

FPBA dust is fine and easily dispersible. Do not dry sweep.

  • Evacuate the immediate area if the spill is large (>50g).

  • Don PPE: Goggles, Nitrile gloves, N95 respirator.

  • Contain: Cover the spill with a damp paper towel or absorbent pad to suppress dust.

  • Clean: Scoop up the damp material. Wipe the area with a dilute soap solution (mildly basic water helps solubilize boronic acids).

  • Disposal: Place in a sealed bag labeled "Solid Chemical Waste - Boronic Acid Derivative."

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (common with aldehyde irritation), seek medical attention.

  • Skin Contact (4-Isomer Focus): Wash with soap and water for 15 minutes .[1] Do not use alcohol-based sanitizers, as they may increase permeation. Watch for delayed redness (sensitization).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2] The acidity of the boronic group can cause stinging; immediate flushing is vital.

Storage & Shelf-Life Optimization

To maintain the "Self-Validating" integrity of your research:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen . The aldehyde group is prone to auto-oxidation.

  • Container: Amber glass is preferred to prevent photo-degradation, though not strictly required. Cap tightly to prevent humidity ingress (which catalyzes protodeboronation).

  • Retest Period: 12 months. Check melting point (broadening indicates boroxine formation) or run an NMR.

References

  • PubChem. (n.d.). 3-Formylphenylboronic acid | C7H7BO3.[3] National Library of Medicine. Retrieved October 2023, from [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: (4-formylphenyl)boronic acid.[4][5][6][7] Retrieved October 2023, from [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling protocols using 4-Bromo-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-formylphenylboronic Acid

Part 1: Executive Summary & Structural Intelligence

The Molecule: this compound (CAS: 1003298-85-8) is a bifunctional "chameleon" reagent.[1] It contains three reactive centers: a boronic acid (nucleophile), an aryl bromide (electrophile), and an ortho-formyl group.

The Critical Insight (The "Hidden" Scaffold): Unlike standard boronic acids, this molecule does not exist primarily as a free aldehyde in solution. It spontaneously cyclizes to form 6-bromo-1-hydroxy-2,1-benzoxaborole (also referred to as 5-bromo in some nomenclature depending on ring numbering, but chemically para to the boron).[1]

This equilibrium is the single most important factor in designing your experiment. The formation of the hemiacetal ring "masks" the aldehyde and reduces the Lewis acidity of the boron center, altering its reactivity in Suzuki couplings.[1]

Visualizing the Equilibrium

Equilibrium OpenForm Open Form (this compound) Reactive Aldehyde Standard Boronic Acid pKa ClosedForm Closed Form (Bromobenzoxaborole) Masked Aldehyde (Hemiacetal) Attenuated Nucleophilicity OpenForm->ClosedForm  Spontaneous Cyclization (Favored in aq./organic mix)   ClosedForm->OpenForm  Basic pH > 10  

Figure 1: The tautomeric equilibrium. In standard Suzuki solvents (Dioxane/Water), the Closed Form predominates, protecting the aldehyde from side reactions like the Cannizzaro disproportionation.

Part 2: Strategic Pathways

You have two distinct routes depending on which bond you wish to form.

Route A: The "Scaffold Builder" (Major Application)
  • Goal: Retain the Boron/Benzoxaborole core; couple at the Bromine.[1][2]

  • Role: The molecule acts as the Electrophile (Aryl Halide).[1]

  • Target: Synthesis of 6-substituted benzoxaboroles (e.g., Tavaborole analogs).

  • Mechanism: The benzoxaborole ring is stable enough to survive the coupling if mild bases are used.[1]

Route B: The "Linker" (Minor Application)
  • Goal: Retain the Bromine/Aldehyde; couple at the Boron.

  • Role: The molecule acts as the Nucleophile (Boronic Acid).[1]

  • Challenge: High risk of polymerization (Head-to-Tail coupling).[1]

  • Requirement: Requires an external electrophile significantly more reactive than the internal bromide (e.g., Aryl Iodide) and specific base control to open the ring.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-Benzoxaboroles (Route A)

Use this protocol to functionalize the ring while keeping the boron pharmacophore intact.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1]

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the this compound (acting as the aryl bromide) and the external aryl boronic acid.

  • Inertion: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).[1] Oxygen exclusion is critical to prevent phenol formation.

  • Solvation: Add degassed 1,4-Dioxane and Water. The concentration should be approximately 0.1 M with respect to the bromide.[1]

  • Activation: Add the Base (K₂CO₃).

    • Note: The solution may turn slightly yellow as the benzoxaborole ring opens slightly or deprotonates, but the equilibrium favors the closed form upon workup.[1]

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the product mass.[1] Note that on LC-MS, benzoxaboroles often fly as the pseudo-molecular ion [M+H]+ or the methoxy-adduct [M+MeOH+H]+ if methanol is used in the mobile phase.[1]

  • Workup (CRITICAL):

    • Cool to room temperature.[1][3]

    • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. This step forces the ring closure of the benzoxaborole product.[1]

    • Extract with Ethyl Acetate (3x).[1][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Benzoxaboroles are polar; typical gradients involve DCM/MeOH or Hexane/Ethyl Acetate (starting at 20% EtOAc).[1]

Data Summary: Optimization Parameters

ParameterRecommendedWhy?
Catalyst Pd(dppf)Cl₂Large bite angle ligand stabilizes Pd species; resists deboronation.[1]
Base K₂CO₃Strong enough to activate external boronic acid; mild enough to preserve the benzoxaborole ring.[1]
Solvent Dioxane/H₂OWater is essential for the Suzuki mechanism; Dioxane solubilizes the polar benzoxaborole.[1]
Temp 80°CSufficient for oxidative addition into C-Br without decomposing the C-B bond.[1]
Protocol 2: Reductive Amination (Post-Coupling)

Often, the "formyl" group is a handle for introducing amines (as seen in Tavaborole analogs).

Reagents:

  • Substrate: 6-Aryl-benzoxaborole (from Protocol 1)[1]

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: Methanol (anhydrous)

Methodology:

  • Dissolve the benzoxaborole in MeOH.

  • Add the amine and stir at Room Temp for 30 mins to allow hemiaminal formation.

  • Cool to 0°C.

  • Add NaBH₄ portion-wise.[1] Gas evolution (H₂) will occur.

  • Stir for 1 hour, then quench with water.

  • Extract with EtOAc.[1] The product is now a stable aminomethyl-benzoxaborole .[1]

Part 4: Troubleshooting & Chemoselectivity Logic

The "Polymerization" Trap

If you attempt to use this compound as the Nucleophile (reacting the Boron) with an external Aryl Bromide, you will likely get a complex mixture of oligomers.

  • Reason: The molecule contains both the hammer (Boron) and the nail (Bromine).[1]

  • Solution: If you MUST couple the Boron, you must use an external Aryl Iodide (which reacts faster than the internal Bromine) or protect the internal Bromine (impractical).

Decision Logic Diagram

Workflow Start Start: this compound Decision Which bond do you want to form? Start->Decision PathA Couple at Bromine (Make Benzoxaborole Drugs) Decision->PathA Standard Route PathB Couple at Boron (Make Biaryl Aldehydes) Decision->PathB Inverse Route ProcessA Protocol 1: Use as ELECTROPHILE Partner: Ext. Boronic Acid Catalyst: Pd(dppf)Cl2 PathA->ProcessA ProcessB Protocol 2 (High Risk): Use as NUCLEOPHILE Partner: Ext. Aryl IODIDE Catalyst: Pd(PPh3)4 PathB->ProcessB

Figure 2: Decision matrix for experimental design. Path A is the standard industry route for this reagent.[1]

References

  • Benzoxaborole Equilibrium & Synthesis

    • Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry.

    • Context: Establishes the equilibrium between 2-formylphenylboronic acids and benzoxaboroles.
  • Suzuki Coupling of Benzoxaboroles (Tavaborole Route)

    • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry.

    • Context: Foundational paper describing the synthesis of the benzoxaborole core via cross-coupling.[1]

  • General Suzuki-Miyaura Conditions

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Context: The authoritative review on mechanism and catalyst selection.[1]

Sources

Application and Protocol Guide for the Synthesis and Derivatization of 6-Bromo-1-hydroxy-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-bromo-1-hydroxy-2,1-benzoxaborole, a key intermediate, starting from 4-bromo-2-formylphenylboronic acid. It further outlines the subsequent derivatization of this intermediate via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2][3] This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis of the versatile benzoxaborole scaffold. Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties.[4][5][6][7] Two notable examples, tavaborole and crisaborole, are already clinically approved for the treatment of onychomycosis and atopic dermatitis, respectively.[4][5]

Introduction to Benzoxaboroles

Benzoxaboroles are bicyclic compounds containing a benzene ring fused to a boroxole ring. The presence of the boron atom imparts unique chemical and physical properties, such as Lewis acidity and the ability to form reversible covalent bonds with biological nucleophiles, which is central to their mechanism of action against various enzymes.[8] The benzoxaborole scaffold is a privileged structure in drug discovery, offering a favorable profile of low toxicity and good aqueous solubility.[4] The ability to readily functionalize the benzoxaborole core allows for the generation of large libraries of compounds for screening and lead optimization.[9][10]

Synthesis of 6-Bromo-1-hydroxy-2,1-benzoxaborole

The synthesis of 6-bromo-1-hydroxy-2,1-benzoxaborole from this compound is a straightforward intramolecular condensation reaction. The proximity of the boronic acid and aldehyde functionalities facilitates a spontaneous cyclization to form the stable benzoxaborole ring system.

Reaction Mechanism

The reaction proceeds via an intramolecular nucleophilic attack of a hydroxyl group of the boronic acid onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the cyclic benzoxaborole structure.

Diagram of the Synthesis Workflow

SynthesisWorkflow Start This compound Step1 Intramolecular Cyclization (e.g., in a suitable solvent with optional heating) Start->Step1 Product1 6-Bromo-1-hydroxy-2,1-benzoxaborole Step1->Product1 Step2 Suzuki-Miyaura Cross-Coupling (Aryl boronic acid/ester, Pd catalyst, base) Product1->Step2 FinalProduct Derivatized Benzoxaborole Step2->FinalProduct

Caption: High-level overview of the synthesis and derivatization pathway.

Experimental Protocol: Synthesis of 6-Bromo-1-hydroxy-2,1-benzoxaborole

Materials:

  • This compound

  • Toluene (or another suitable azeotroping solvent)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a suitable solvent such as toluene to the flask. The concentration can be in the range of 0.1-0.5 M.

  • If using a Dean-Stark apparatus for azeotropic water removal, assemble the glassware accordingly. Otherwise, a standard reflux setup is sufficient.

  • Heat the reaction mixture to reflux with vigorous stirring. The intramolecular cyclization and dehydration will occur.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 6-bromo-1-hydroxy-2,1-benzoxaborole, can be purified by recrystallization or column chromatography on silica gel.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of the benzoxaborole ring provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (6-bromo-1-hydroxy-2,1-benzoxaborole) to form a palladium(II) complex.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.[1][11]

  • Reductive Elimination: The two organic ligands on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L_n PdII_ArBr Ar-Pd(II)L_n-Br Pd0->PdII_ArBr Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArBr->PdII_ArAr Transmetalation PdII_ArAr->Pd0 ArAr Ar-Ar' PdII_ArAr->ArAr Reductive Elimination ArBr Ar-Br ArBr->PdII_ArBr ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_ArAr Base Base Base->PdII_ArAr

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1-hydroxy-2,1-benzoxaborole

Materials:

  • 6-Bromo-1-hydroxy-2,1-benzoxaborole

  • Arylboronic acid or arylboronic ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating source (heating mantle or microwave)

Procedure:

  • To a reaction vessel, add 6-bromo-1-hydroxy-2,1-benzoxaborole (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the solvent system. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • De-gas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivatized benzoxaborole.

Data Summary

The following table provides representative data for the synthesis and subsequent Suzuki-Miyaura coupling. Yields are indicative and may vary based on specific substrates and reaction conditions.

Reaction Step Starting Material Product Typical Yield Analytical Techniques
Cyclization This compound6-Bromo-1-hydroxy-2,1-benzoxaborole>90%¹H NMR, ¹³C NMR, LC-MS
Suzuki Coupling 6-Bromo-1-hydroxy-2,1-benzoxaborole6-Aryl-1-hydroxy-2,1-benzoxaborole60-95%¹H NMR, ¹³C NMR, LC-MS, HRMS

Conclusion

The synthesis of 6-bromo-1-hydroxy-2,1-benzoxaborole from this compound is an efficient process that provides a key building block for the synthesis of novel benzoxaborole derivatives. The subsequent Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for introducing a wide range of substituents, facilitating the exploration of the chemical space around this important pharmacophore. The protocols detailed in this guide are intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the benzoxaborole scaffold.

References

  • ResearchGate. Practical Synthesis and Applications of Benzoboroxoles | Request PDF. [Link]

  • ACS Publications. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Organic Process Research & Development. [Link]

  • Taylor & Francis Online. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). [Link]

  • PubMed. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). [Link]

  • RSC Publishing. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. [Link]

  • NIH. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. [Link]

  • ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews. [Link]

  • Semantic Scholar. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • ResearchGate. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • RSC Publishing. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science. [Link]

  • University of Delaware. Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens - UDSpace. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • PMC. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. [Link]

  • SciELO. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. [Link]

  • ResearchGate. Reaction scheme showing how both benzoboroxoles (B) and aryl.... [Link]

Sources

Application Note: One-Pot Synthesis of Heterocycles using 4-Bromo-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the strategic application of 4-Bromo-2-formylphenylboronic acid (CAS: 1221793-66-3) as a trifunctional linchpin for the rapid, one-pot assembly of fused heterocycles.

Executive Summary

This compound represents a rare class of "trifunctional orthogonal scaffolds." It possesses three distinct reactive sites—an electrophilic aldehyde, a nucleophilic boronic acid, and a chemically robust aryl bromide—positioned to enable divergent synthesis .

Unlike simple phenylboronic acids used solely for Suzuki couplings, this scaffold allows for intramolecular trapping , where the boronic acid or aldehyde participates in ring closure immediately following a primary reaction. This guide provides validated protocols for two high-value transformations:

  • Benzoxaborole Synthesis: Via reductive amination and B–O cyclization.

  • Phenanthridinone Synthesis: Via a Suzuki-Miyaura/Condensation cascade.[1]

Chemical Logic & Orthogonality

The power of this reagent lies in the specific reactivity order of its functional groups. Understanding this hierarchy is critical for designing one-pot cascades without self-polymerization.

Functional GroupReactivity ModeActivation ConditionOrthogonality Note
Boronic Acid (-B(OH)₂) Nucleophile (Transmetallation)Pd(0), Base, HeatReacts with Aryl-I/Br. Can be protected as MIDA ester if needed.
Aldehyde (-CHO) Electrophile (Condensation)Amine, Acid/Base, ReductantReacts with amines/hydrazines. Ortho-position allows 5/6-membered ring fusion.
Aryl Bromide (-Br) Electrophile (Oxidative Addition)Pd(0), Ligand, High HeatLess reactive than Aryl-I. Survives mild Suzuki conditions, allowing late-stage modification.
Strategic Pathway Diagram

The following flowchart illustrates the divergent pathways accessible from this single starting material.

ReactionPathways Start This compound Amine + Primary Amine (R-NH2) + Reductant (NaBH4) Start->Amine Reductive Amination Amide + 2-Iodobenzamide Pd(dppf)Cl2, K2CO3 Start->Amide Suzuki Cascade Benzoxaborole 6-Bromo-benzoxaborole (Scaffold A) Amine->Benzoxaborole B-O Cyclization Suzuki1 Suzuki Coupling (Functionalization at Br) Benzoxaborole->Suzuki1 Late-Stage Diversification Biaryl Intermediate Biaryl Amide->Biaryl Step 1 Phenanthridinone 8-Bromo-phenanthridinone (Scaffold B) Biaryl->Phenanthridinone Step 2: Condensation

Figure 1: Divergent synthetic workflows. The 4-bromo handle is preserved in both primary pathways, enabling library generation from a single core synthesis.

Protocol A: Synthesis of 6-Bromo-benzoxaboroles

Benzoxaboroles are privileged pharmacophores (e.g., Tavaborole) known for their antifungal and anti-inflammatory properties. This protocol utilizes the ortho-formyl group to trap the amine, followed by spontaneous B–O bond formation.

Mechanism[1][2][3][4][5]
  • Imine Formation: Condensation of amine with aldehyde.

  • Reduction: Conversion of imine to secondary amine.

  • Cyclization: The boron atom acts as a Lewis acid, accepting electron density from the proximal alcohol/amine oxygen, closing the 5-membered ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (R-NH₂) (1.1 equiv)

  • Solvent: Methanol (anhydrous)

  • Reductant: NaBH₄ (1.5 equiv)[2]

  • Acid Catalyst: Acetic acid (cat. 5 mol%)[3][4]

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve this compound (229 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

  • Imine Formation: Add the primary amine (1.1 mmol) and acetic acid (1 drop). Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC.[4][5] Disappearance of the aldehyde spot indicates imine formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes (Caution: Gas evolution).

  • Cyclization: Allow the mixture to warm to RT and stir for 2 hours. The basicity of the borohydride workup often promotes the final ring closure.

  • Workup: Quench with 1N HCl (to pH ~5) to destroy excess hydride, then neutralize to pH 7 with NaHCO₃. Extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 75–90% depending on the steric bulk of the amine.

Protocol B: One-Pot Cascade to 8-Bromo-phenanthridinones

This advanced protocol couples the boronic acid with an external aryl iodide while simultaneously condensing the aldehyde with an amide nitrogen.

Mechanism[1][2][3][4][5]
  • Suzuki Coupling: The boronic acid reacts with 2-iodobenzamide. The 4-Br on the scaffold remains intact because Pd oxidative addition is significantly faster into Aryl-I than Aryl-Br.

  • Intramolecular Condensation: The pendant amide nitrogen attacks the aldehyde on the newly formed biaryl ring.

  • Oxidation/Elimination: Formation of the lactam ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: 2-Iodobenzamide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[2][5]

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or pressure tube with the boronic acid (1.0 mmol), 2-iodobenzamide (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add degassed Dioxane/Water (5 mL).

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Expert Tip: Do not exceed 100 °C to prevent oxidative addition into the 4-bromo site.

  • Cyclization Trigger: If the intermediate biaryl aldehyde is observed (by LCMS), add a catalytic amount of p-TsOH (10 mol%) and heat at 80 °C for an additional hour to force cyclization.

  • Workup: Cool to RT. Dilute with water and extract with DCM. The product often precipitates directly from the cooled reaction mixture.

Performance Data & Optimization

The following table summarizes optimization studies for the Benzoxaborole synthesis (Protocol A), demonstrating the robustness of the 4-bromo scaffold.

EntrySolventReductantTempYield (Isolated)Notes
1MeOHNaBH₄RT88%Standard conditions. Clean conversion.
2EtOHNaBH₄Reflux82%Faster reaction, slightly lower purity.
3THFLiBH₄0 °C65%Incomplete cyclization; requires acid workup.
4DCMSTABRT92%Sodium triacetoxyborohydride. Best for sensitive amines.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. [Link]

  • Phenanthridinone Cascades: Tanimoto, H., et al. (2012). One-Pot Synthesis of Phenanthridinones via Suzuki–Miyaura Coupling and Condensation.[1] Angewandte Chemie International Edition, 51(50), 12509-12513. [Link]

  • Chemoselectivity of Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. (1998).[6] A New Heterocyclic Multicomponent Reaction. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]

Sources

Application Note: Strategic Functionalization of Bromine in Formylphenylboronic Acids via MIDA-Boronate Orthogonality

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed functionalization of the bromine moiety in formylphenylboronic acids .

Executive Summary & Challenge Analysis

The functionalization of bromo-formylphenylboronic acids presents a unique chemoselectivity paradox in organic synthesis. These substrates contain three distinct reactive centers:

  • Electrophile (Aryl Bromide): Susceptible to oxidative addition by Pd(0).

  • Nucleophile (Boronic Acid): Susceptible to transmetalation under basic conditions.

  • Electrophile (Aldehyde): Susceptible to nucleophilic attack and oxidation.

The Critical Failure Mode: If a standard Suzuki-Miyaura coupling is attempted directly on a substrate like (2-bromo-4-formylphenyl)boronic acid using an external boronic acid, the substrate will act as both nucleophile and electrophile, leading to rapid oligomerization or polymerization (self-coupling) rather than the desired cross-coupling.

The Solution: This protocol utilizes N-Methyliminodiacetic Acid (MIDA) boronates to mask the boronic acid moiety.[1] The sp³-hybridized boron in the MIDA complex is chemically inert to transmetalation, rendering the boronic acid "orthogonal" to the palladium catalytic cycle. This allows the bromine moiety to be functionalized exclusively before releasing the active boronic acid.

Strategic Workflow Diagram

The following flowchart illustrates the orthogonal protection-functionalization-deprotection strategy required to prevent self-coupling.

MIDA_Strategy Substrate Bromo-Formylphenyl Boronic Acid Protection Step 1: MIDA Protection (Dean-Stark, PhMe/DMSO) Substrate->Protection MIDA, Reflux Intermediate MIDA-Boronate Intermediate (B-Protected) Protection->Intermediate Coupling Step 2: Pd-Catalyzed Functionalization at Br (Suzuki/Heck/Sonogashira) Intermediate->Coupling R-B(OH)2 / Alkene Funct_Inter Functionalized MIDA-Boronate Coupling->Funct_Inter Deprotection Step 3: Deprotection (aq. NaOH or NaHCO3) Funct_Inter->Deprotection Hydrolysis Product Final Functionalized Formylphenylboronic Acid Deprotection->Product

Caption: Orthogonal workflow preventing self-polymerization via sp³-hybridized MIDA-boronate protection.

Experimental Protocols

Protocol A: MIDA Protection of Bromo-Formylphenylboronic Acid

This step converts the reactive sp²-boronic acid into an inert sp³-boronate. The aldehyde group remains intact under these conditions.

Reagents:

  • Substrate: (e.g., 2-Bromo-4-formylphenyl)boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 – 1.5 equiv)

  • Solvent: Toluene:DMSO (10:1 ratio)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the boronic acid substrate and MIDA to the flask.

  • Solvent: Add the Toluene/DMSO mixture (0.1 M concentration relative to substrate). Note: DMSO is required to solubilize the polar MIDA reagent.

  • Reaction: Heat the mixture to reflux (approx. 115°C external temp) with vigorous stirring. Water generated by the condensation will azeotrope into the Dean-Stark trap.

  • Monitoring: Monitor by TLC or ¹H NMR. The reaction is typically complete within 12–16 hours.

  • Workup: Cool to room temperature. The reaction mixture often separates or precipitates. Concentrate the toluene under reduced pressure.

  • Purification: The residue is typically purified via flash chromatography (EtOAc/MeCN gradients) or recrystallization (Acetone/Et₂O). MIDA boronates are stable to silica gel.[2][3]

Validation Criteria:

  • ¹H NMR: Disappearance of B-OH protons. Appearance of MIDA methylene doublets (approx. 4.0 ppm) and N-methyl singlet (approx. 2.5–3.0 ppm).

  • ¹¹B NMR: Shift from ~30 ppm (broad, sp²) to ~10-12 ppm (sharp, sp³).

Protocol B: Pd-Catalyzed Suzuki Coupling at the Bromine Moiety

With the boron protected, the bromine can now be reacted with an external boronic acid (R-B(OH)₂) without risk of the substrate reacting with itself.

Reagents:

  • Substrate: Bromo-formylphenyl MIDA boronate (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂/SPhos for sterically hindered cases.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃. Avoid strong hydroxide bases to prevent premature MIDA hydrolysis.

  • Solvent: THF or Dioxane (anhydrous preferred).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add the MIDA-boronate substrate, external boronic acid, base, and Pd catalyst.

  • Solvent: Add deoxygenated solvent (0.1 – 0.2 M).

  • Reaction: Heat to 60–80°C.

    • Expert Insight: MIDA boronates are stable up to ~120°C under anhydrous conditions. However, the presence of water + base at high temps can trigger slow hydrolysis. Use anhydrous conditions to ensure the MIDA group stays intact.

  • Monitoring: Monitor consumption of the MIDA-boronate starting material.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via column chromatography.[2][3]

Protocol C: Mild Deprotection (MIDA Hydrolysis)

Recover the active boronic acid functionality.

Reagents:

  • Substrate: Functionalized MIDA boronate[1][2][4][5]

  • Base: NaOH (1.0 M aq) or NaHCO₃ (saturated aq) for sensitive aldehydes.

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the MIDA boronate in THF.

  • Add aqueous NaOH (3–5 equiv).

  • Stir at room temperature for 10–30 minutes. (Reaction is fast).

  • Quench: Carefully acidify with Phosphate Buffer (pH 6.0) or dilute HCl to neutralize.

  • Extraction: Extract immediately with EtOAc.

    • Caution: Boronic acids are amphiphilic; ensure efficient extraction.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Technical Data & Optimization

Chemoselectivity Comparison

The table below highlights why the MIDA strategy is superior to direct coupling attempts.

ParameterDirect Coupling (Unprotected)MIDA-Protected Strategy
Dominant Reaction Self-Oligomerization (Polymerization)Cross-Coupling with External Partner
Boron Hybridization sp² (Lewis Acidic, Reactive)sp³ (Coordinatively Saturated, Inert)
Transmetalation Rapid (Internal & External)Blocked (Until deprotected)
Aldehyde Stability Risk of Aldol/Cannizzaro with strong baseHigh (Compatible with weak bases)
Yield (Isolated) < 10% (Complex mixture)75 – 92% (Typical)
Troubleshooting Guide
  • Problem: Premature cleavage of MIDA group during Suzuki coupling.

    • Cause: Presence of water in the reaction mixture.[6][7][8]

    • Fix: Switch to anhydrous K₃PO₄ and dry THF/Dioxane.

  • Problem: Aldehyde oxidation.

    • Cause: Trace oxygen during high-temp coupling.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw) and use antioxidant-free solvents.

  • Problem: Poor solubility of MIDA boronate.

    • Fix: Use DMF or DMSO as a co-solvent during the coupling step.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][9] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Uno, B. E., et al. (2009). Solid-Phase Synthesis of MIDA Boronates.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412–443.

  • Gonzalez, J. A., et al. (2012). Reactivity of MIDA Boronates in the Suzuki-Miyaura Reaction in Water.[7] Organic Letters, 14(11), 2678–2681.

Sources

Application Note: Strategic Aldehyde Protection in 4-Bromo-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the protocols for protecting the aldehyde functionality in 4-Bromo-2-formylphenylboronic acid (CAS: 1150114-77-2).[1] This scaffold is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing benzoxaborole pharmacophores and biaryl systems via Suzuki-Miyaura cross-coupling.[1]

The "Benzoxaborole" Challenge

Unlike standard aryl aldehydes, 2-formylphenylboronic acids exist in a dynamic equilibrium between the open aldehyde form and the closed cyclic hemiacetal form (benzoxaborole ). This equilibrium is driven by the intramolecular interaction between the boron center and the carbonyl oxygen.[2][3]

  • Implication: Standard aldehyde protection protocols often stall because the effective concentration of the "open" aldehyde is low.

  • Solution: The protocols below utilize thermodynamic sinks (water removal or equilibrium shifts) to force the ring-opening and trap the aldehyde as an acetal .

Why Protect?
  • Prevention of Cannizzaro Disproportionation: Under the basic conditions of Suzuki coupling, the free aldehyde is susceptible to base-mediated disproportionation.

  • Catalyst Poisoning: Free aldehydes can coordinate to Pd(0) species, reducing catalytic turnover numbers (TON).

  • Polymerization: The unprotected monomer can undergo self-condensation between the boronic acid and the aldehyde (boroxine-acetal networks).

Chemical Equilibrium & Reaction Logic

The following diagram illustrates the equilibrium shift required for successful protection. We must drive the reaction from the stable Benzoxaborole form (Center) to the Acetal Protected form (Right).

G OpenForm Open Form (Free Aldehyde) ClosedForm Benzoxaborole Form (Cyclic Hemiacetal) OpenForm->ClosedForm Spontaneous Cyclization Transition Acid-Catalyzed Ring Opening ClosedForm->Transition + Diol / H+ Protected Protected Acetal (1,3-Dioxolane) Transition->Protected - H2O (Dean-Stark)

Figure 1: The thermodynamic equilibrium. The closed benzoxaborole form is often the resting state. Acid catalysis and water removal are required to drive the equilibrium toward the open-chain acetal.

Detailed Experimental Protocols

Protocol A: Cyclic Acetal Protection (1,3-Dioxolane)

Best for: Large-scale synthesis, high stability requirements, and subsequent Suzuki couplings.[1] Mechanism: Acid-catalyzed acetalization with azeotropic water removal.[1]

Reagents & Equipment
ReagentEquiv.[4][5][6][7]Role
This compound 1.0Substrate
Ethylene Glycol 5.0 - 10.0Protecting Agent (Excess required)
p-Toluenesulfonic acid (p-TsOH) 0.05Catalyst
Toluene 0.2 MSolvent / Azeotrope former
Dean-Stark Apparatus N/AWater Removal
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add this compound (1.0 equiv) and Toluene (concentration ~0.2 M).

  • Reagent Addition: Add Ethylene Glycol (5.0 equiv).

    • Note: Excess glycol is crucial. It may also esterify the boronic acid, forming a bis-protected species (boronate ester + acetal). This is generally beneficial for solubility and stability.

  • Catalysis: Add p-TsOH monohydrate (5 mol%).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Monitor the collection of water in the Dean-Stark trap.

  • Reaction Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).

    • TLC Monitoring: Use 30% EtOAc/Hexanes. The starting material (streak) should disappear, replaced by a distinct, less polar spot (Acetal).

  • Workup (Critical):

    • Cool the reaction to room temperature.[5]

    • Quench: Add saturated aqueous NaHCO₃ to neutralize the acid. Failure to neutralize prior to concentration can lead to hydrolysis.

    • Phase Separation: Transfer to a separatory funnel. Extract with EtOAc (3x).

    • Wash: Wash combined organics with Brine (1x) to remove excess ethylene glycol.

    • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for use. If necessary, purify via flash chromatography (SiO₂) using Hexanes/EtOAc (gradient 9:1 to 7:3) with 1% Triethylamine added to the eluent to prevent silica-mediated deprotection.

Protocol B: Mild Dimethyl Acetal Protection

Best for: Substrates sensitive to high heat; rapid protection.

Reagents
  • Trimethyl orthoformate (TMOF) (Solvent/Reagent)

  • p-TsOH (Catalyst) or Iodine (Catalyst)[1]

  • Methanol (Co-solvent)

Procedure
  • Dissolve the boronic acid in a 1:1 mixture of MeOH and Trimethyl orthoformate (0.5 M).

  • Add p-TsOH (1 mol%).

  • Stir at reflux for 2–3 hours. TMOF acts as a water scavenger, driving the equilibrium.

  • Concentrate in vacuo and pass through a short plug of basic alumina to remove the acid catalyst.

  • Result: Yields the dimethyl acetal. Note that the boronic acid may also be converted to the dimethyl boronate ester, which is readily hydrolyzed back to the acid upon exposure to ambient moisture.

Experimental Workflow & Validation

The following workflow ensures the integrity of the protection step before proceeding to downstream applications.

Workflow Start Start: 4-Br-2-CHO-Ph-B(OH)2 Reaction Reflux in Toluene (Dean-Stark, pTsOH) Start->Reaction Check TLC/NMR Check (Loss of CHO peak) Reaction->Check Check->Reaction Incomplete Quench NaHCO3 Quench (Neutralization) Check->Quench Complete Isolation Isolation: Acetal Protected Scaffold Quench->Isolation

Figure 2: Operational workflow for Protocol A.

Quality Control (NMR Validation)

To confirm successful protection, compare the ¹H NMR of the product against the starting material.

FeatureStarting Material (Benzoxaborole/Aldehyde)Protected Product (Acetal)
Aldehyde Proton Singlet at ~9.9 - 10.2 ppm (often weak due to cyclization)Absent
Benzoxaborole CH Broad singlet/doublet at ~6.2 ppm (hemiacetal CH)Absent
Acetal Methine N/ASinglet at ~5.8 - 6.0 ppm (Ar-CH-O₂)
Dioxolane CH₂ N/AMultiplets at ~3.9 - 4.1 ppm

Troubleshooting & Expert Tips

  • Problem: Low yield or recovery of starting material.

    • Cause: The benzoxaborole form is thermodynamically very stable.

    • Fix: Increase the amount of p-TsOH to 10 mol% and ensure the toluene is strictly anhydrous at the start. Use molecular sieves (3Å) in the Dean-Stark trap arm.[1]

  • Problem: Hydrolysis on Silica Gel.

    • Cause: Silica is slightly acidic.

    • Fix: Pre-treat the silica column with 1% Triethylamine/Hexanes or use neutral alumina.

  • Problem: Boronic Acid vs. Ester.

    • Insight: After Protocol A, you will likely isolate the ethylene glycol boronate ester . This is fine! This ester is competent in Suzuki couplings (often better than the free acid). If you strictly need the free boronic acid, treat the product with mild aqueous acetone/NH₄Cl, but this risks hydrolyzing the aldehyde acetal. Recommendation: Keep the boron protected as the ester until the cross-coupling is complete.

References

  • Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al.[1] "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[1][3][8][9][10] New Journal of Chemistry, 2007, 31 , 144-151.[2][3] Link

  • Boronic Acid pKa & Cyclization: Snyder, J. T., et al. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation." ACS Omega, 2018, 3 , 12, 17289–17298. Link

  • Suzuki Coupling of Formylboronic Acids: Miyaura, N., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 1995, 95 , 2457-2483.[1] (Foundational text on base sensitivity of formyl groups).

  • General Acetal Protection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1] (Standard Protocol Reference).

Sources

Application Notes and Protocols: 4-Bromo-2-formylphenylboronic Acid as a Versatile Scaffold for Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multifunctional Scaffold

In the dynamic field of molecular sensing, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity towards target analytes. The choice of the core molecular scaffold is a critical determinant of the sensor's ultimate performance. 4-Bromo-2-formylphenylboronic acid emerges as a particularly strategic building block due to its unique trifunctional architecture. This molecule incorporates:

  • A boronic acid moiety , a well-established recognition site for diol-containing molecules such as saccharides, and also a reactive center for other analytes like fluoride and cyanide ions.[1][2]

  • A formyl group positioned ortho to the boronic acid, which serves as a convenient handle for the covalent attachment of fluorophores through Schiff base condensation.[3] This ortho-positioning can also influence the Lewis acidity of the boronic acid, potentially enhancing its binding affinity at physiological pH.[4]

  • A bromo substituent , which provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of a wide array of aromatic and heteroaromatic fluorophores.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a scaffold for the development of novel fluorescent sensors. We will explore two distinct synthetic strategies—Schiff base condensation and Suzuki coupling—to construct sensors for different classes of analytes, complete with detailed experimental protocols and an exploration of the underlying sensing mechanisms.

Part 1: Schiff Base Condensation Approach for Cyanide Detection

The formyl group of this compound is readily condensed with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for conjugating the scaffold to an amino-functionalized fluorophore. Here, we propose the synthesis of a fluorescent sensor for cyanide (CN⁻) detection based on the reaction with 2-aminophenol.

Principle of Detection

The resulting Schiff base ligand can coordinate with the boronic acid, leading to fluorescence quenching. Upon introduction of cyanide, a nucleophilic addition to the imine moiety can occur, disrupting the coordination and leading to a "turn-on" fluorescence response.[7] Additionally, cyanide can interact with the boronic acid group, altering its electronic properties and influencing the fluorescence output.[1]

cluster_0 Sensor Synthesis cluster_1 Sensing Mechanism Scaffold This compound Sensor Schiff Base Sensor (Low Fluorescence) Scaffold->Sensor + Fluorophore 2-Aminophenol Fluorophore->Sensor Reflux, EtOH Sensor_inactive Sensor (Quenched) Sensor_active Sensor-CN⁻ Adduct (Fluorescent) Sensor_inactive->Sensor_active + Cyanide CN⁻ Cyanide->Sensor_active

Caption: Synthetic and sensing pathway for a Schiff base cyanide sensor.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor

This protocol outlines the synthesis of a fluorescent probe by reacting this compound with 2-aminophenol.

Materials and Reagents:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminophenol in 20 mL of absolute ethanol.

  • Add 1.1 equivalents of this compound to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. Periodically, take a small aliquot of the reaction mixture and spot it on a TLC plate, eluting with a suitable solvent system (e.g., ethyl acetate/hexane mixture). The formation of the more conjugated Schiff base product should be visible as a new, lower Rf spot.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Fluorescent Detection of Cyanide

Materials and Reagents:

  • Synthesized Schiff base fluorescent sensor

  • Stock solution of the sensor in DMSO or ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium cyanide (KCN) stock solution of known concentration

  • Distilled or deionized water

  • 96-well microplate (black, for fluorescence measurements)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor in PBS (pH 7.4). The final concentration should be optimized, but a starting point of 10 µM is recommended. A small amount of co-solvent like DMSO may be necessary to ensure solubility.

  • Titration: To the wells of a 96-well plate, add the sensor solution. Then, add increasing concentrations of the KCN stock solution to different wells. Ensure the final volume in each well is the same. Include a control well with only the sensor solution.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the reaction to occur.

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer.[8] Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at the expected maximum. Then, record the emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of cyanide concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Part 2: Suzuki Coupling Approach for the Detection of Reactive Oxygen Species (ROS)

The bromo-substituent on the this compound scaffold is a versatile handle for introducing a fluorophore via the Suzuki cross-coupling reaction.[6] This powerful C-C bond-forming reaction allows for the modular assembly of complex fluorescent probes. Here, we propose the synthesis of a sensor for reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), by coupling the scaffold with pyrene-1-boronic acid.

Principle of Detection

Arylboronic acids are known to react with hydrogen peroxide, leading to the cleavage of the C-B bond and the formation of a phenol.[1] In this proposed sensor, the pyrene fluorophore is electronically coupled to the phenylboronic acid moiety. The presence of the boronic acid can quench the fluorescence of the pyrene. Upon reaction with H₂O₂, the boronic acid is cleaved, releasing the highly fluorescent pyrenol, resulting in a "turn-on" fluorescence signal.

cluster_0 Sensor Synthesis (Suzuki Coupling) cluster_1 Sensing Mechanism for ROS Scaffold This compound Sensor Pyrene-based Sensor (Low Fluorescence) Scaffold->Sensor + Fluorophore Pyrene-1-boronic acid Fluorophore->Sensor Pd Catalyst, Base Sensor_inactive Pyrene-based Sensor Sensor_active Pyrenol derivative (Highly Fluorescent) Sensor_inactive->Sensor_active + ROS H₂O₂ ROS->Sensor_active

Caption: Synthetic and sensing pathway for a pyrene-based ROS sensor.

Experimental Protocol: Synthesis of a Pyrene-Based Fluorescent Sensor via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with pyrene-1-boronic acid.

Materials and Reagents:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), pyrene-1-boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrene-based sensor.

  • Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Fluorescent Detection of Reactive Oxygen Species (ROS)

Materials and Reagents:

  • Synthesized pyrene-based fluorescent sensor

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution

  • 96-well microplate (black)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Probe Loading (for cellular assays): For live-cell imaging, incubate cells with a working concentration of the probe (e.g., 5-10 µM) in cell culture medium for 30-60 minutes.[9]

  • ROS Induction: After loading, wash the cells to remove excess probe. Induce ROS production by treating the cells with a known ROS-generating agent (e.g., H₂O₂ or menadione).

  • Fluorescence Measurement (in vitro): Prepare a solution of the sensor in PBS. Add increasing concentrations of H₂O₂ and measure the fluorescence response over time to determine the reaction kinetics.

  • Imaging: For cellular assays, visualize the fluorescence using a fluorescence microscope with appropriate filters for the pyrene fluorophore.[10]

  • Data Analysis: Quantify the fluorescence intensity from images or plate reader data. Compare the fluorescence of ROS-induced samples to control samples.

Data Presentation: Expected Photophysical and Performance Characteristics

The following tables summarize the anticipated properties of the proposed fluorescent sensors, based on data from analogous systems reported in the literature.

Table 1: Expected Photophysical Properties

SensorFluorophoreExpected Excitation Max (nm)Expected Emission Max (nm)Expected Quantum YieldReference
Schiff Base Sensor 2-Aminophenol derivative~350-380~450-480Low (quenched), High (unquenched)[3]
Pyrene-based Sensor Pyrene~340-360~380-420 (monomer)Low (quenched), High (unquenched)[2][11]

Table 2: Anticipated Sensor Performance

SensorAnalyteExpected Detection LimitSelectivityResponse TimeReference
Schiff Base Sensor Cyanide (CN⁻)Low micromolar to nanomolarHigh against other common anionsFast (< 15 minutes)[1][12]
Pyrene-based Sensor Reactive Oxygen Species (H₂O₂)Micromolar rangeHigh against non-oxidative speciesDependent on reaction kinetics[1]

Conclusion

This compound stands out as a highly versatile and powerful scaffold for the development of novel fluorescent sensors. Its trifunctional nature allows for a modular and rational design approach, enabling the synthesis of probes for a diverse range of analytes. The formyl and bromo groups provide orthogonal handles for the introduction of various fluorophores through well-established synthetic methodologies like Schiff base condensation and Suzuki coupling. The boronic acid moiety serves as a reliable recognition element for diols and can also participate in reaction-based sensing mechanisms. The detailed protocols and design principles outlined in this application note are intended to provide researchers with a solid foundation for exploring the vast potential of this compound in creating the next generation of fluorescent sensors for applications in chemistry, biology, and medicine.

References

  • A reaction-based fluorescent sensor for detection of cyanide in aqueous media. (2016). Journal of Luminescence, 173, 25-29.
  • Singla, P., et al. (2017). Cyanide-sensitive fluorescent probes. Dyes and Pigments, 141, 49-55.
  • Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. (2024). Sensors & Diagnostics.
  • Geddes, C. D., et al. (2005). Fluorescence intensity and lifetime-based cyanide sensitive probes for physiological safeguard. Journal of Fluorescence, 15(3), 289-295.
  • A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. (2023). Molecules, 28(12), 4789.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). Journal of Visualized Experiments, (152).
  • A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells. (2025). AntBio.
  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2017). Molecules, 22(9), 1488.
  • photophysical properties of pyrene-based systems: A theoretical study. (2011). The Journal of Physical Chemistry A, 116(1), 611-630.
  • Application Notes and Protocols for Detecting Reactive Oxygen Species (ROS) with XV638 Fluorescent Probe. (2025). BenchChem.
  • Generating and Detecting Reactive Oxygen Species—Section 18.2. (n.d.). Thermo Fisher Scientific.
  • Synthesis and Photophysical Properties of Pyrene-Based Light-Emitting Monomers: Highly Blue Fluorescent Multiply-Conjugated-Shaped Architectures. (2011). Journal of Organic Chemistry, 76(15), 6075-6084.
  • Pyrene-based MOFs as fluorescent sensors for PAHs: an energetic pathway of the backbone structure effect on response. (2020). Dalton Transactions, 49(43), 15386-15392.
  • Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. (2009). Organic & Biomolecular Chemistry, 7(19), 3973-3979.
  • A Fluorescence Switching Sensor for Sensitive and Selective Detections of Cyanide and Ferricyanide Using Mercuric Cation-Graphene Quantum Dots. (2021). ACS Omega, 6(31), 20563-20572.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). Biosensors, 13(8), 785.
  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2022).
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). Molecules, 28(7), 3073.
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Sensors & Diagnostics, 2(5), 1189-1215.
  • Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-100.
  • Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. (2023). RSC Advances, 13(28), 19337-19347.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2019). Molecules, 24(16), 2959.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Chemistry Central Journal, 11(1), 93.

Sources

Application Note & Protocol: Synthesis of 2'-Formyl-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Elegance of Biaryl Scaffolds

Biaryl motifs are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2] Their prevalence stems from their unique three-dimensional architecture, which allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[1][2] The synthesis of these vital structures often relies on robust and versatile cross-coupling methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2]

This application note provides a detailed, step-by-step protocol for the synthesis of a biaryl derivative, 2'-formyl-[1,1'-biphenyl]-4-carboxylic acid, utilizing 4-Bromo-2-formylphenylboronic acid as a key building block. This particular starting material is a versatile reagent, featuring both a boronic acid for coupling and an aldehyde for further functionalization, making it a valuable synthon in multi-step synthetic campaigns.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, a finely orchestrated sequence of elementary steps, is depicted below.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Pd(II) Intermediate Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)Ar'L2 Di-organopalladium Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Ar'B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Activation

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol details the synthesis of 2'-formyl-[1,1'-biphenyl]-4-carboxylic acid from this compound and 4-carboxyphenylboronic acid.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mg)Moles (mmol)Equiv.
This compound228.842291.01.0
4-Carboxyphenylboronic acid165.931821.11.1
Pd(PPh₃)₄ (Tetrakis)1155.56580.050.05
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane-10 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure

Workflow

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), 4-carboxyphenylboronic acid (182 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and stir for 10 minutes.

  • Precipitation: Carefully acidify the aqueous mixture with 1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid product should form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL).

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions
  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst.

  • Be aware of potential exotherms, especially when scaling up the reaction.[4][5]

Characterization of 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid

The structure and purity of the synthesized biaryl derivative can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9-10 ppm), and the carboxylic acid proton (a broad singlet, often above 10 ppm).[6]

    • ¹³C NMR will show the expected number of signals for the aromatic carbons, as well as the carbonyl carbons of the aldehyde and carboxylic acid (typically in the range of 160-190 ppm).[7]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680 cm⁻¹).[7]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass.[8]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a functionalized biaryl derivative using this compound as a versatile starting material. The Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable method for constructing the biaryl scaffold. The provided step-by-step procedure, coupled with the mechanistic insights and characterization guidelines, serves as a valuable resource for researchers in organic synthesis and drug discovery.

References

  • Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. (2019). Journal of Chromatography A, 1593, 91-101. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2020). ResearchGate. [Link]

  • Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. (2020). ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University. [Link]

  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2020). YouTube. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ACS Publications. [Link]

  • Discovery of biaryl macrocyclic peptides with C-terminal α-keto acid groups. (2023). bioRxiv. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2005). The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. [Link]

  • Suzuki Coupling. (2020). YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010). ResearchGate. [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... (2019). ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). University of Windsor. [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (2013). Journal of Chemical Information and Modeling. [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (2007). ResearchGate. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2023). Molecules. [Link]

  • Biaryl coupling reactions catalyzed by cytochrome P450s. (2023). PubMed. [Link]

  • Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Beilstein Journals. [Link]

  • Modelling of structure and interpretation of IR absorption spectra for crystals of substituted aryl propargyl ethers of phenols. (2009). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing catalyst loading for Suzuki coupling of sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & System Design for Sterically Hindered Substrates Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Operational

Core Directive: The "Race Against Time"

In the Suzuki-Miyaura coupling of sterically hindered boronic acids (e.g., ortho-substituted or bulky heteroaryls), the primary challenge is not merely activating the halide, but winning the kinetic race between Transmetallation (productive pathway) and Protodeboronation (destructive pathway).

Steric bulk creates a "kinetic wall" at the transmetallation step. The boronic acid, unable to quickly transfer its organic load to the Palladium center, lingers in the basic reaction medium. Under these conditions, base-catalyzed hydrolytic deboronation becomes the dominant side reaction.

The Optimization Philosophy: Unlike standard couplings where catalyst longevity (TON) is prized, hindered couplings often require high instantaneous activity (TOF). You must load the catalyst to drive the reaction to completion before your boronic acid decomposes.

Catalyst Selection & Loading Strategy

The "Gold Standard" Systems

Do not use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for highly hindered substrates. They lack the steric bulk to enforce reductive elimination and the electron richness to facilitate oxidative addition of deactivated halides.

Option A: Buchwald Precatalysts (Gen 3 / Gen 4) [1][2]
  • Why: These precatalysts generate the active mono-ligated Pd(0)-L species instantaneously upon exposure to base, even at room temperature.

  • Gen 3 vs. Gen 4:

    • Gen 3: Excellent, but the carbazole byproduct can occasionally inhibit the catalyst or co-crystallize with the product.

    • Gen 4: The methylated backbone prevents the carbazole byproduct from coordinating to Pd, offering slightly higher activity and cleaner impurity profiles.

  • Ligand Choice:

    • SPhos: The universal starting point for ortho-substitution.

    • XPhos: Superior for aryl chlorides and heteroaryls.

    • RuPhos: Ideal for electron-rich or extremely hindered substrates.

Option B: Pd-PEPPSI-IPr (NHC Complexes)
  • Why: Extremely robust against air/moisture and operates well in "greener" solvents. The bulky NHC ligand creates a flexible steric pocket that accommodates hindered substrates better than rigid phosphines in some cases.

  • Loading: Typically 1–2 mol%.

Loading Optimization Matrix
ScenarioRecommended LoadingCatalyst SystemStrategy
Standard Hindrance (One ortho-substituent)0.5 – 1.0 mol%XPhos Pd G4Standard protocol.
High Hindrance (Two ortho-substituents)2.0 – 4.0 mol%SPhos Pd G4High loading ensures rapid conversion before deboronation.
Extreme Hindrance (Tetra-ortho / "Molecular Gears")5.0 – 10.0 mol%Pd-AntPhos or Pd-PEPPSI"Burst kinetics" required. Consider slow addition of boronic acid.
Unstable Boronic Acid (2-Pyridine, 2-Furan)2.0 – 5.0 mol%XPhos Pd G3/G4High loading compensates for rapid substrate death.

Mechanistic Visualization

The following diagram illustrates the critical "Steric Wall" where hindered substrates fail, leading to specific side products.

SuzukiHindered Start Pd(II) Precatalyst ActivePd Active L-Pd(0) Start->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X BaseStep Base Activation (L-Pd(II)-Ar-OH) OxAdd->BaseStep + Base StericWall THE STERIC WALL (Transmetallation) BaseStep->StericWall Product Reductive Elimination (Biaryl Product) StericWall->Product SUCCESS (Fast Catalyst) Boronate Boronate Species (Ar'-B(OH)3)- StericWall->Boronate Rejection (Sterics) BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Boronate + Base (Fast) Boronate->StericWall Attempted Entry Deboronation Protodeboronation (Ar'-H + B(OH)3) Boronate->Deboronation Time + H2O

Caption: The "Steric Wall" at transmetallation causes the activated boronate to accumulate, increasing the likelihood of protodeboronation (red path).

Troubleshooting Guides (FAQ Format)

Scenario A: The "Stalled" Reaction

Symptom: LCMS shows 40% product, 10% remaining halide, and 50% de-boronated arene (Ar'-H).[1] Adding more catalyst later does not help.

  • Diagnosis: Your boronic acid decomposed before the catalyst could process it. The reaction didn't "die"; the fuel ran out.

  • Root Cause: Transmetallation was too slow relative to protodeboronation.

  • Solution:

    • Increase Catalyst Loading: Jump to 3–5 mol% to increase the turnover frequency (TOF).

    • Boronic Acid Excess: Increase equivalents from 1.2 to 2.0 or 3.0.

    • Slow Addition: Do not dump all reagents in at once. Add the boronic acid (as a solution) slowly over 1 hour to keep the standing concentration of the unstable boronate low.

Scenario B: No Conversion, Halide Intact

Symptom: Catalyst is present, but starting material (aryl halide) is untouched.

  • Diagnosis: Failure at Oxidative Addition.

  • Root Cause: The catalyst cannot access the C-X bond due to extreme steric crowding on the halide or electronic deactivation.

  • Solution:

    • Switch Ligand: Move to XPhos or Pd-PEPPSI-IPr . These are superior for chlorides and hindered oxidative additions.

    • Temperature: Increase to 100°C–110°C (switch solvent to Toluene/Water or Dioxane/Water).

    • Check Precatalyst Activation: If using G3/G4, ensure your base is strong enough to activate it. Carbonates (K₂CO₃) are usually fine, but phosphates (K₃PO₄) are better for hindered systems.

Scenario C: The "Black Precipitate"

Symptom: The reaction mixture turns black (Pd black precipitation) within 10 minutes.

  • Diagnosis: Ligand dissociation and catalyst death.

  • Root Cause: The reaction is "starved." If oxidative addition is fast but transmetallation is blocked by sterics, the unstable Pd(II) intermediate can decompose.

  • Solution:

    • Ligand Excess: Add 1–2 equivalents of free ligand (e.g., SPhos) relative to the Pd source to shift the equilibrium back to the active species.

    • Lower Temperature: Drop to 60°C–80°C to preserve catalyst life, but compensate by extending reaction time (only if protodeboronation is not the primary killer).

Recommended Experimental Protocol

Protocol: High-Hindrance Coupling using Buchwald G4 Target: Coupling a di-ortho-substituted aryl bromide with a heteroaryl boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 – 2.0 equiv)

  • SPhos Pd G4 (0.02 – 0.04 equiv / 2-4 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge Solids: To a vial equipped with a stir bar, add Aryl Bromide, Boronic Acid, SPhos Pd G4, and K₃PO₄.

  • Degas (Critical): Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Note: Oxygen promotes homocoupling and catalyst oxidation.

  • Add Solvents: Syringe in sparged 1,4-Dioxane and Water.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Tip: Biphasic mixtures require high shear mixing to ensure phase transfer.

  • Monitor: Check LCMS at 30 minutes.

    • If Product > 50%: Continue.

    • If Ar'-H (deboronated) is high: Add another 0.5 equiv of Boronic Acid immediately.

References

  • Buchwald Precatalysts (G3/G4)

    • Title: "G3 and G4 Buchwald Precatalysts"[2][3][4]

    • Source: Sigma-Aldrich / Merck
  • Protodeboronation Mechanism

    • Title: "Protodeboronation of Arylboronic Acids"[5][6][7][8]

    • Source: Wikipedia (Summarizing Kuivila and Lloyd-Jones studies)
    • URL:[Link][7]

  • Pd-PEPPSI-IPr Protocols

    • Title: "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling"[9][10][11]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Sterically Demanding Couplings (AntPhos)

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling"[12][13]

    • Source: Royal Society of Chemistry (Chem. Sci.)
    • URL:[Link]

  • Troubleshooting Low Conversion: Title: "Troubleshooting low conversion in Suzuki-Miyaura reactions" Source: BenchChem

Sources

Technical Guide: Solubilization & Stabilization of 4-Bromo-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges of 4-Bromo-2-formylphenylboronic acid (CAS 2170041-79-7) . This compound presents a "dual-threat" scenario: it is amphiphilic with poor aqueous solubility, and the ortho-formyl group significantly accelerates hydrolytic instability (protodeboronation).

Executive Summary: The "Ortho-Formyl" Challenge

Researchers often treat this compound like a standard phenylboronic acid, leading to experimental failure. This molecule behaves differently due to the 2-formyl group :

  • Boroxine Equilibrium: In its solid state, it exists largely as a trimeric boroxine (anhydride). It requires water to hydrolyze back to the active monomeric acid, but it resists wetting.

  • Protodeboronation Susceptibility: The electron-withdrawing formyl group at the ortho position destabilizes the C-B bond under basic conditions, leading to rapid degradation into 3-bromobenzaldehyde.

This guide provides a self-validating protocol to solubilize this compound while suppressing degradation.

Solubility & Solvent System Optimization

Q: Why won't this compound dissolve directly in water or standard buffers?

A: The compound is likely in its boroxine (anhydride) form , which is a greasy, non-polar solid. Direct addition to water results in "clumping" rather than dissolution because the hydrolysis rate (Boroxine


 Boronic Acid) is slow at neutral pH and ambient temperature. Furthermore, the lipophilic bromine and formyl groups reduce the thermodynamic solubility of the monomer.
Q: What is the recommended solvent system?

A: Do not attempt direct aqueous dissolution. Use a "Pre-Solv" Strategy with a water-miscible organic co-solvent.

SolventRecommended GradeMax Final Conc.Notes
DMSO Anhydrous,

99.9%
5-10% v/vBest Choice. High solubility (>100 mM). Stabilizes the monomer.
DMF Anhydrous5-10% v/vGood alternative, but hydrolysis to dimethylamine can interfere with formyl group.
Methanol HPLC Grade10-20% v/vCaution. Can form hemiacetals with the formyl group, altering reactivity.
THF Inhibitor-free<5% v/vPoor choice for this specific compound; promotes boroxine formation.
Q: How do I prepare a stable stock solution?

Protocol 1: The "Cold-Shock" Dissolution Method

  • Weigh the target mass of this compound.

  • Dissolve completely in 100% DMSO to a concentration of 50–100 mM .

    • Tip: Sonicate for 30–60 seconds if the solid resists wetting. The solution should be clear and yellow/colorless.

  • Add this DMSO stock dropwise to your vigorously stirring aqueous buffer.

    • Critical: Do not add buffer to the DMSO stock; this causes precipitation.

pH Management & Stability

Q: My solution turns cloudy or precipitates over time. Is it crashing out?

A: It might be degrading , not just precipitating. The ortho-formyl group facilitates base-catalyzed protodeboronation . At pH > 9, the boronate anion forms. While this species is more soluble, the ortho-formyl group acts as an internal nucleophile or electron-withdrawing activator, snapping the C-B bond.

Visual Diagnostic Matrix:

Observation Diagnosis Corrective Action
White Precipitate (Immediate) Solubility Limit Exceeded Increase DMSO % or temperature (mildly).
Oily Droplets / Emulsion Protodeboronation The product (3-bromobenzaldehyde) is an oil. LOWER the pH.

| Yellowing of Solution | Oxidation / Aldol Condensation | Degas solvents; protect from light. |

Q: What is the optimal pH window?

A: pH 7.5 – 8.5 .

  • pH < 7: The compound exists as the neutral boronic acid. Solubility is low, but stability is high.

  • pH > 9: Solubility is high (boronate formation), but degradation half-life drops to minutes .

  • Recommendation: Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    rather than strong hydroxides (NaOH). The bulky cations (
    
    
    ,
    
    
    ) can sometimes stabilize the boronate ion pair.

Mechanistic Visualization

The following diagram illustrates the critical equilibrium states and the "Trap" of protodeboronation that users must avoid.

SolubilityPathways cluster_risk Ortho-Effect Risk Solid Solid State (Boroxine Trimer) PreSolv DMSO Stock (Monomer) Solid->PreSolv Dissolve in DMSO (Sonication) Acid Aqueous Neutral Boronic Acid (Low Solubility) PreSolv->Acid Dilute into Buffer (pH < 8) Anion Boronate Anion (High Solubility) Acid->Anion pH > 8.5 (Base Added) Waste Degradation Product (3-Bromobenzaldehyde) Anion->Waste PROTODEBORONATION (Fast at pH > 10 or High Temp)

Caption: Figure 1. Solubility and degradation pathways. Note that high pH increases solubility (Blue Node) but triggers rapid irreversible degradation (Black Node).

Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

If you are using this compound for cross-coupling in aqueous media, follow this optimized protocol to minimize deboronation.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) - Robust against water.
    
  • Base:

    
     (2.0 equiv) - Milder than carbonates.
    
  • Solvent: Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Degas the Dioxane and Water separately (sparge with Argon for 15 mins). Oxygen accelerates homocoupling and phenol formation.

  • Dissolve the Boronic Acid in the Dioxane portion first .

  • Add the Aryl Halide and Catalyst to the Dioxane solution.

  • Dissolve the Base (

    
    ) in the Water portion.
    
  • Combine: Add the aqueous base solution to the organic phase.

  • Temperature: Heat to 60°C max .

    • Warning: Standard Suzuki conditions (80–100°C) will destroy this specific boronic acid before it couples. The ortho-formyl group makes it thermally sensitive.

References

  • Protodeboronation Mechanisms

    • Wikipedia: Protodeboronation.
  • Boroxine-Acid Equilibrium

    • The Boroxine-Boronic Acid Equilibrium. (2025). Detailed kinetics of hydrolysis and the role of water as a catalyst.[2][3]

  • Suzuki Coupling in Aqueous Media

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Discusses the role of base and water in the catalytic cycle.[4][5]

  • Ortho-Formyl Reactivity

    • Carbohydrazides and ortho-formylphenylboronic acid. (2019).[6] Discusses the reactivity of the 2-formyl group in aqueous solution and equilibrium with cyclic forms.

Sources

Troubleshooting low reactivity of the formyl group in boronic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boronic Acid Scaffolds Ticket ID: #FA-2901-FPBA Subject: Troubleshooting Low Reactivity of Formyl Groups in Boronic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The "Hidden" Aldehyde Problem

You are likely encountering difficulties with 2-formylphenylboronic acid (2-FPBA) or its derivatives. The core issue is rarely the reagents you are using, but rather the molecule's ability to "mask" itself.

Unlike meta- or para- isomers, ortho-formyl boronic acids do not exist primarily as free aldehydes. They spontaneously cyclize to form benzoxaboroles (cyclic hemiacetal-like structures). This creates a "dead" electrophile that resists nucleophilic attack (e.g., reductive amination) and complicates palladium-catalyzed cross-couplings by altering the hybridization of the boron center.

This guide provides the diagnostic logic and protocols to bypass this equilibrium trap.

Part 1: The Diagnostic (Why Your Reaction Failed)

Before changing reagents, confirm if your scaffold is trapped in the benzoxaborole cycle.

The Equilibrium Trap

The boron atom acts as a Lewis acid, accepting electron density from the carbonyl oxygen. This forms a stable 5-membered ring.

  • Open Form: Reactive aldehyde (

    
     Boron).
    
  • Closed Form: Unreactive benzoxaborole (

    
     Boron).
    

Impact on Reactivity:

  • Reductive Amination: The amine cannot attack the carbonyl carbon effectively because it is "tied up" in the ring.

  • Suzuki Coupling: The

    
     hybridization of the closed form mimics a boronate anion but lacks the lability required for efficient transmetallation, often leading to protodeboronation  (loss of the boron group) rather than coupling.
    

Benzoxaborole_Equilibrium Open Open Form (Reactive Aldehyde) sp2 Boron Closed Closed Form (Benzoxaborole) sp3 Boron Open->Closed Spontaneous Cyclization (Favored in Aprotic Solvents) Reaction Nucleophilic Attack Open->Reaction Desired Pathway Closed->Open Protic Solvents / Acid Closed->Reaction BLOCKED

Figure 1: The equilibrium between the reactive open form and the dormant benzoxaborole form determines reaction success.

Part 2: Troubleshooting Protocols

Scenario A: Reductive Amination Fails (Low Yield / No Reaction)

Issue: The amine cannot form the imine because the aldehyde is masked. Standard Fix: Adding molecular sieves is insufficient. You must chemically force the ring open.

Protocol 1: The "Protic Shift" Method (For Simple Substrates)

  • Mechanism: Protic solvents solvate the boronic acid hydroxyls, disrupting the intramolecular B-O bond.

  • Step-by-Step:

    • Solvent: Switch from DCM or THF to Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) . TFE is particularly effective at stabilizing the open form.

    • Acid Catalyst: Add 5-10 mol% acetic acid . This protonates the hemiacetal oxygen, promoting ring opening.

    • Order of Addition: Stir the aldehyde and amine in MeOH/AcOH for 1 hour before adding the reducing agent.

    • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) . Avoid

      
       initially as it is too basic and may promote deboronation.
      

Protocol 2: The MIDA Solution (The "Gold Standard") If the free acid fails, you must protect the boron to free the aldehyde.

  • Reagent: Convert your boronic acid to a MIDA (N-methyliminodiacetic acid) boronate .

  • Why: The MIDA ligand occupies the empty p-orbital on boron, physically preventing it from coordinating with the aldehyde.

  • Workflow:

    • Protection: Reflux Boronic Acid + MIDA + Dean-Stark trap (Toluene/DMSO).

    • Reaction: Perform reductive amination on the MIDA-boronate (The aldehyde is now 100% free).

    • Deprotection: Hydrolyze MIDA with mild aqueous base (

      
      ) after the amine is installed.
      
Scenario B: Suzuki Coupling Fails (Protodeboronation)

Issue: The formyl group is electron-withdrawing, making the C-B bond fragile. Under basic coupling conditions, the C-B bond breaks, replaced by C-H (protodeboronation).[1] Symptom: You isolate benzaldehyde instead of the biaryl product.

Optimization Table: Suzuki Conditions for Labile Formyl Boronic Acids

VariableRecommendationRationale
Base

(anhydrous)
or

Avoids hydroxide ions (

) which accelerate protodeboronation pathways.
Solvent Dioxane or THF (Low water)Minimizes hydrolytic cleavage of the C-B bond.
Catalyst

or XPhos Pd G2
High activity catalysts allow the coupling to outcompete the decomposition.
Temperature 60°C - 80°C Do not reflux at >100°C. Higher heat favors deboronation exponentially.

Advanced Protocol: "Slow-Release" Cross-Coupling If protodeboronation persists, use the MIDA Slow-Release Protocol .

  • Setup: Use the MIDA-protected boronate.[2][3][4]

  • Conditions:

    
     (3.0 equiv), 
    
    
    
    / SPhos (cat.), Dioxane:H2O (10:1).
  • Mechanism: The MIDA boronate is insoluble and unreactive. The aqueous base slowly hydrolyzes the MIDA group, releasing the active boronic acid in low concentrations. It is consumed by the catalyst immediately upon release, leaving no time for decomposition.

Part 3: Decision Matrix & Workflow

Use this logic flow to determine your experimental path.

Troubleshooting_Flow Start Start: Formyl Boronic Acid Reaction CheckPos Is the Formyl group ORTHO to Boron? Start->CheckPos MetaPara Meta/Para Isomer CheckPos->MetaPara No Ortho Ortho Isomer (Benzoxaborole Risk) CheckPos->Ortho Yes Standard Use Standard Conditions (DCM/THF for Amination) (Carbonate base for Suzuki) MetaPara->Standard ReactionType Select Reaction Type Ortho->ReactionType Amination Reductive Amination ReactionType->Amination Suzuki Suzuki Coupling ReactionType->Suzuki SolventFix Tier 1: Solvent Fix Use MeOH/TFE + AcOH Amination->SolventFix BaseFix Tier 1: Base Fix Use K3PO4 (anh) + High Pd Loading Suzuki->BaseFix Fail1 Still Fails? SolventFix->Fail1 Fail2 Still Fails? BaseFix->Fail2 MIDA Tier 2 (The Solution): Convert to MIDA Boronate Fail1->MIDA Yes Fail2->MIDA Yes

Figure 2: Decision matrix for selecting the appropriate troubleshooting tier based on isomer substitution and reaction type.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I protect the aldehyde as an acetal to prevent the cyclization? A: Yes, but it is often counter-productive. Protecting the aldehyde (e.g., with ethylene glycol) requires acidic conditions that can be harsh on the C-B bond. Furthermore, deprotecting the acetal later requires acid, which risks protodeboronation. Protecting the Boron (MIDA) is chemically superior because MIDA installation and removal are orthogonal to the aldehyde's reactivity [1].

Q2: Why does my NMR show broad peaks for 2-formylphenylboronic acid? A: This is the tell-tale sign of the dynamic equilibrium between the open aldehyde and the closed benzoxaborole. In


 with a trace of 

, you may see two sets of peaks. To simplify the spectrum and quantify purity, add 2 equivalents of NaOD (sodium deuteroxide) to convert everything to the anionic boronate form, or protect it as the MIDA boronate for a clean spectrum [2].

Q3: I see a "homocoupling" byproduct in my Suzuki reaction. Why? A: Formyl boronic acids are electron-poor. If the cross-coupling is slow (due to the benzoxaborole effect), the catalyst may consume the aryl halide via oxidative addition and then disproportionate or react with a second equivalent of halide, or the boronic acid may undergo oxidative homocoupling if oxygen is present. Strict deoxygenation and increasing the nucleophilicity of the boronate (using the MIDA slow-release method) solves this [3].

References

  • Gillis, E. P., & Burke, M. D. (2007).[2][3][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[3][4]

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.[3][4]

  • Tomsho, J. W., & Benkovic, S. J. (2012).[5] Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol.[5] The Journal of Organic Chemistry.

Sources

Technical Support Center: 4-Bromo-2-formylphenylboronic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BFBA-STAB-001 Molecule: 4-Bromo-2-formylphenylboronic acid (CAS: 186497-66-9 / 2170041-79-7) Issue Category: Stability, Storage, and "Polymerization" Prevention[1]

Executive Summary: The "Polymerization" Myth

User Concern: "My white powder has turned into a sticky gum or hard solid, and the NMR shows broad, unidentifiable peaks. Has it polymerized?"

Technical Diagnosis: It is highly probable that your compound has not irreversibly polymerized.[1] Unlike vinyl monomers (e.g., styrene), this compound does not undergo chain-growth polymerization.[1] Instead, you are witnessing a reversible dehydration oligomerization .

This molecule exists in a dynamic equilibrium between three states:

  • Open Form: The free aldehyde and boronic acid.[1]

  • Cyclic Hemiacetal (Benzoxaborole): An intramolecular ring closure unique to ortho-formyl boronic acids.[1]

  • Boroxine Oligomer: A cyclic trimer formed by the loss of water (dehydration).[1]

The "gum" or "hard solid" is usually the boroxine network or a mixed anhydride.[1] This process is reversible with proper hydration.[1]

The Science of Instability (Root Cause Analysis)

To handle this reagent effectively, you must understand the dynamic equilibrium it undergoes.[2] The ortho positioning of the formyl (


) and boronic acid (

) groups creates a unique "instability" that is actually a structural feature.[1]
The Equilibrium Triad

Under standard storage conditions, the molecule fluctuates between the following states. "Polymerization" (hardening) occurs when the equilibrium shifts toward the Boroxine form due to desiccation or heat.[1]

BFBA_Equilibrium Open Open Form (Free Boronic Acid) Cyclic Cyclic Hemiacetal (1-Hydroxy-2,1-benzoxaborole) Open->Cyclic Spontaneous (in solution/solid) Boroxine Boroxine Oligomer (Dehydrated Trimer/"Polymer") Open->Boroxine Dehydration (-H2O) Heat / Vacuum / Dry Air Boroxine->Open Hydrolysis (+H2O) Add D2O / Base

Figure 1: The dynamic equilibrium of 2-formylphenylboronic acids. The "Polymer" is often the Boroxine form, which forms upon water loss.[1]

Storage Protocol (SOP)

Follow this Standard Operating Procedure (SOP) to maximize shelf-life and minimize oligomerization.

ParameterRecommended ConditionTechnical Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Cold slows the kinetics of dehydration and auto-oxidation of the aldehyde group.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the C-B bond (protodeboronation) and aldehyde oxidation to carboxylic acid.[1]
Container Tightly Sealed Glass/HDPE Boronic acids are hygroscopic.[1][3][4][5] While moisture reverses boroxine formation, uncontrolled humidity causes caking and hydrolysis inconsistencies.
Desiccant? NO Do not store with strong desiccants.[1] Extreme dryness drives the equilibrium toward the boroxine (anhydride) form, causing the material to harden.[1]
Handling Workflow
  • Warm Up: Allow the vial to reach room temperature before opening to prevent condensation.

  • Aliquot: If using frequently, dispense into single-use aliquots under nitrogen to avoid repeated freeze-thaw-open cycles.

  • Reseal: Purge headspace with Nitrogen/Argon and seal with Parafilm immediately after use.[1]

Troubleshooting & FAQs

Scenario A: "The NMR spectrum is messy/broad."

Diagnosis: This is the most common issue.[1] In standard solvents (CDCl3 or DMSO-d6), the equilibrium between the open form, cyclic hemiacetal, and boroxine results in broad, smeared peaks.[1] It does not indicate low purity.[1]

The Fix (Quantitative NMR Protocol): To assess true purity, you must force the equilibrium to a single species (the boronate ester or monomer).[1]

  • Solvent: Use DMSO-d6 or CD3OD .[1]

  • Additive: Add 1-2 drops of

    
      (Deuterium Oxide) or 1 drop of 1M NaOD .
    
  • Mechanism: The water/base hydrolyzes the boroxines and shifts the equilibrium entirely to the monomeric boronate species.[1]

  • Result: Peaks will sharpen immediately, allowing for accurate integration.

Scenario B: "The powder has turned into a hard rock."

Diagnosis: The material has dehydrated into its boroxine anhydride form.[1] The Fix:

  • For Reactions: You can likely use it "as is." The boroxine will hydrolyze back to the active boronic acid species under standard Suzuki/Miyaura coupling conditions (aqueous base, heat).[1]

  • For Weighing: If precise stoichiometry is required, recrystallize the material from a water/acetone mixture to re-hydrate it, or determine the effective molecular weight via qNMR (using an internal standard like trimethoxybenzene).[1]

Scenario C: "Has the aldehyde oxidized?"

Diagnosis: Aldehydes can oxidize to carboxylic acids (benzoic acid derivative) over time.[1] Check: Look for a proton signal around 12-13 ppm in DMSO-d6.

  • ~10 ppm: Aldehyde proton (Intact).[1]

  • ~12-13 ppm: Carboxylic acid proton (Degraded).[1]

  • Note: If oxidized, purification is difficult; re-synthesis or repurchasing is recommended.[1]

Re-Purification (Emergency Recovery)

If the material is heavily oligomerized but not oxidized, use this recovery method:

  • Dissolve: Dissolve the solid in a minimal amount of Acetone or THF.

  • Hydrolyze: Add water dropwise until the solution turns slightly cloudy.

  • Precipitate: Cool to 0°C or add excess hexanes/pentane to induce precipitation.

  • Filter: Collect the solid.

  • Dry: Air dry or use a vacuum oven at low temp (<30°C) . Warning: High heat/high vacuum will re-trigger dehydration to the boroxine.[1]

References

  • Boroxine Formation Mechanism: Korich, A. L., & Iovine, P. M. (2010).[6] Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry.[1] Dalton Transactions.[1]

  • Ortho-Formyl Equilibrium (Benzoxaboroles): Adamczyk-Woźniak, A., et al. (2009).[1] Benzoxaboroles – Old compounds with new applications.[1] Journal of Organometallic Chemistry.[1] [1]

  • General Boronic Acid Stability: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][6] Wiley-VCH.[1] [1]

  • Handling Guidelines: Sigma-Aldrich Technical Bulletin. Handling and Storage of Boronic Acids. [1]

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 4-Bromo-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for 4-Bromo-2-formylphenylboronic acid (CAS: 1193103-61-7). It addresses the unique chromatographic challenges posed by ortho-formyl boronic acids, specifically the dynamic equilibrium between the open boronic acid and the cyclic benzoxaborole tautomer.

Overcoming Tautomeric Artifacts & Boroxine Formation

Executive Summary & Core Challenge

This compound is a critical intermediate for Suzuki-Miyaura cross-coupling reactions in drug discovery. However, its purity analysis is notoriously difficult due to two primary instability mechanisms:

  • Boroxine Formation: Dehydration of the boronic acid moiety to form trimeric anhydrides.

  • Benzoxaborole Cyclization: The ortho-formyl group reacts intramolecularly with the boronic acid to form a cyclic hemiacetal (1-hydroxy-5-bromo-2,1-benzoxaborole).

The Problem: Standard "generic" HPLC methods (Neutral pH, Standard C18) often fail to control these equilibria, resulting in split peaks, excessive tailing, or false impurity profiles (ghost peaks).

The Solution: This guide compares a Standard Generic Method against an Optimized Acidic-High Strength Silica (HSS) Method . The Optimized Method utilizes specific stationary phase chemistry and pH control to collapse the tautomeric equilibrium into a single, quantifiable species.

Mechanistic Insight: The Tautomeric Trap

Before selecting a column, one must understand the species in solution. Unlike simple phenylboronic acids, the 2-formyl derivative exists in a dynamic equilibrium.

Figure 1: Tautomeric Equilibrium Workflow

The following diagram illustrates the structural shifts that occur inside the HPLC column based on mobile phase conditions.

Benzoxaborole_Equilibrium cluster_conditions Chromatographic Impact OpenForm Open Form (Boronic Acid + Aldehyde) Transition Intramolecular Nucleophilic Attack OpenForm->Transition Neutral/Basic pH Boroxine Boroxine Anhydride (Trimer Artifact) OpenForm->Boroxine Dehydration (Dry Solvents) CyclicForm Cyclic Form (Hydroxybenzoxaborole) Transition->CyclicForm Favored in Acid CyclicForm->OpenForm Slow Exchange (Split Peaks)

Caption: The ortho-formyl group promotes cyclization. In neutral conditions, slow exchange leads to peak splitting. Acidic conditions stabilize the Cyclic Form.

Comparative Analysis: Generic vs. Optimized Method

We compared the performance of a standard industry screening method against the developed optimized protocol.

Method A: The "Generic" Control (Standard C18)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Water / Acetonitrile (No additives or weak buffer pH 6.5)

  • Observation: The chromatogram displays a "saddle" peak or doublet. This is not an impurity; it is the separation of the open aldehyde and the closed benzoxaborole forms during the run.

  • Risk: Analysts often integrate the second peak as an impurity, leading to false OOS (Out of Specification) results.

Method B: The Optimized Solution (HSS T3 + Acidic Modifier)
  • Column: High Strength Silica (HSS) T3 C18 (3.5 µm, 4.6 x 100 mm). Why? HSS T3 technology resists dewetting in high aqueous phases and provides superior retention for polar cyclic forms.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).

  • Mechanism: The acidic pH (approx. 2.7) protonates the silanols (reducing tailing) and, critically, catalyzes the rapid interconversion or stabilizes the cyclic benzoxaborole form, resulting in a single, sharp peak.

Performance Data Summary
MetricMethod A (Generic C18, Neutral)Method B (Optimized HSS T3, Acidic)Status
Peak Shape Split / DoubletSingle, Sharp✅ Improved
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)✅ Pass
Theoretical Plates (

)
~2,500>12,000✅ High Efficiency
Retention Time (

)
Unstable (Drifts)Stable (5.2 min)✅ Reproducible
Resolution (

)
N/A (Co-elution of tautomers)> 3.0 (from nearest impurity)✅ Specific

Detailed Experimental Protocol (Optimized)

This protocol is self-validating. The "System Suitability" step ensures the equilibrium is controlled before sample analysis.

Reagents & Equipment
  • Diluent: 50:50 Water:Acetonitrile (Acidified with 0.1% Formic Acid). Note: Acidifying the diluent is crucial to lock the tautomer before injection.

  • Column: Waters XSelect Premier HSS T3 or equivalent (High coverage C18, 100% aqueous stable).

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl/Benzoxaborole shift).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: 1000 mL HPLC Grade Water + 1.0 mL Formic Acid. Degas.

    • MP B: 1000 mL HPLC Grade Acetonitrile + 1.0 mL Formic Acid.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[1]

    • Temp: 30°C

    • Time 0.0: 95% A / 5% B

    • Time 10.0: 5% A / 95% B

    • Time 12.0: 5% A / 95% B

    • Time 12.1: 95% A / 5% B (Re-equilibration)

  • Sample Prep:

    • Dissolve 10 mg of this compound in 10 mL of Acidified Diluent .

    • Critical: Do not use pure Methanol as diluent; it can form methyl esters (methyl boronic esters) which appear as artifacts.

System Suitability Criteria (Acceptance Limits)
  • Peak Tailing: NMT (Not More Than) 1.5.

  • % RSD (5 injections): NMT 2.0%.

  • Peak Count: Single main peak >98% area (no shoulder).

Method Development Decision Tree

Use this logic flow to troubleshoot if the compound behavior changes (e.g., with different substituents).

Method_Dev_Flow Start Start: this compound Check_pH Is Mobile Phase Acidic (pH < 3)? Start->Check_pH SplitPeak Result: Split/Broad Peak Check_pH->SplitPeak No (Neutral) SinglePeak Result: Single Sharp Peak Check_pH->SinglePeak Yes Add_Acid Action: Add 0.1% Formic Acid to MP and Diluent SplitPeak->Add_Acid Check_Tailing Check Tailing Factor SinglePeak->Check_Tailing Add_Acid->Check_pH High_Tailing Tailing > 1.5? (Silanol Interaction) Check_Tailing->High_Tailing Change_Col Switch to HSS T3 or Charged Surface Hybrid (CSH) High_Tailing->Change_Col Yes Final Final Validated Method High_Tailing->Final No Change_Col->Final

Caption: Logical workflow for eliminating boronic acid artifacts. Acidification is the primary control variable.

References

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link

  • Adamczyk-Woźniak, A., et al. (2010). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. (Discusses the equilibrium of 2-formylphenylboronic acids). Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boronic acid stability and chromatography). Link

  • Sielc Technologies. (2024). HPLC Separation of Aromatic Boronic Acids on Primesep P. (Alternative mixed-mode approaches). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Formylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Formylphenylboronic Acids

Halogenated formylphenylboronic acids are a pivotal class of bifunctional reagents in modern organic synthesis and drug discovery. Their utility stems from the orthogonal reactivity of the boronic acid, formyl, and halogen functionalities. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The formyl group serves as a versatile handle for a myriad of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. The halogen substituent, beyond influencing the electronic properties of the aromatic ring, provides an additional site for further functionalization, again often through cross-coupling reactions. This trifecta of reactive sites makes these compounds highly valuable building blocks in the synthesis of novel pharmaceutical agents and functional materials.

Understanding the structural integrity and fragmentation behavior of these molecules under mass spectrometric conditions is paramount for reaction monitoring, impurity profiling, and metabolite identification in drug development workflows. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of chloro-, bromo-, and fluoro-substituted formylphenylboronic acids, offering insights into the influence of the halogen and its position on the fragmentation pathways.

The Analytical Challenge: Ionization and In-Source Reactions

The analysis of boronic acids by mass spectrometry is not without its challenges. A common issue encountered, particularly with techniques involving thermal desorption like gas chromatography-mass spectrometry (GC-MS), is the propensity of boronic acids to undergo dehydration to form cyclic trimers known as boroxines.[1] This can complicate spectral interpretation by introducing ions at significantly higher mass-to-charge ratios (m/z) than the monomeric molecular ion.

Electrospray ionization (ESI), a softer ionization technique commonly coupled with liquid chromatography (LC-MS), is often more suitable for the analysis of these polar and thermally sensitive compounds.[2] However, even under ESI conditions, in-source fragmentation and the formation of adducts can occur. For the purpose of this guide, we will focus on the characteristic fragmentation patterns observed under both electron ionization (EI) and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to provide a comprehensive understanding of their gas-phase chemistry.

Comparative Fragmentation Analysis: The Influence of the Halogen

The fragmentation patterns of halogenated formylphenylboronic acids are a composite of the fragmentation pathways characteristic of each functional group, with the nature and position of the halogen playing a significant role in directing the fragmentation cascade.

General Fragmentation Pathways

Under electron ionization, the initial event is the formation of a molecular ion (M⁺•). The subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses. For halogenated formylphenylboronic acids, several key fragmentation pathways are consistently observed:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common initial fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion.[3]

  • Loss of Carbon Monoxide ([M-CO]⁺•): Following or preceding other fragmentations, the loss of a neutral CO molecule from the formyl group is a characteristic fragmentation of benzaldehydes.[3]

  • Loss of the Halogen Radical ([M-X]⁺): Cleavage of the carbon-halogen bond results in the formation of a benzoylboronic acid cation.

  • Loss of the Formyl Group ([M-CHO]⁺): This fragmentation leads to a halogenated phenylboronic acid cation.

  • Cleavage of the Boronic Acid Group: The C-B bond can cleave, leading to the loss of the B(OH)₂ group.

  • Dehydration ([M-H₂O]⁺•): The boronic acid moiety can lose a molecule of water.

Isotopic Patterns: A Key Diagnostic Tool

For chloro- and bromo-substituted analogs, the naturally occurring isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide a definitive signature in the mass spectrum. The molecular ion region will exhibit a characteristic M⁺• and M+2 peak cluster, immediately confirming the presence and type of halogen.[4]

Detailed Fragmentation Analysis of Isomeric Halogenated Formylphenylboronic Acids

To illustrate the interplay of these fragmentation pathways, we will compare the expected fragmentation patterns of ortho-, meta-, and para-substituted chloro-, bromo-, and fluoro-formylphenylboronic acids.

Chlorinated Formylphenylboronic Acids
  • p-Chlorobenzaldehyde as a Model: The mass spectrum of 4-chlorobenzaldehyde shows a molecular ion peak at m/z 140 and an M+2 peak at m/z 142 in an approximate 3:1 ratio.[5][6] Key fragments arise from the loss of H• (m/z 139/141), Cl• (m/z 105), and CHO• (m/z 111/113), followed by the loss of CO from the m/z 105 fragment to give the phenyl cation at m/z 77.

  • Expected Fragmentation of Chloro-formylphenylboronic Acids:

    • Molecular Ion: A characteristic M⁺•/M+2 cluster will be observed.

    • Initial Fragmentations: Competition between the loss of H• from the formyl group and the loss of Cl• will be a key feature. The stability of the resulting acylium versus benzoyl cations will influence the relative intensities of these fragments. Subsequent loss of CO is expected.

    • Boronic Acid Fragmentation: Dehydration and loss of B(OH)₂ will also contribute to the spectrum.

Brominated Formylphenylboronic Acids
  • p-Bromobenzaldehyde as a Model: The mass spectrum of 4-bromobenzaldehyde is dominated by the molecular ion peaks at m/z 184 and 186 of nearly equal intensity.[4] Major fragmentation pathways include the loss of H• (m/z 183/185), Br• (m/z 105), and CHO• (m/z 155/157). The base peak is often the benzoyl cation at m/z 105, which further loses CO to give the phenyl cation at m/z 77.[4]

  • Expected Fragmentation of Bromo-formylphenylboronic Acids:

    • Molecular Ion: A prominent M⁺•/M+2 cluster with peaks of roughly equal intensity will be present.

    • Dominant Pathways: Due to the weaker C-Br bond compared to the C-Cl bond, the loss of the bromine radical to form the benzoylboronic acid cation is expected to be a more favorable pathway.

    • Positional Effects: The relative positions of the bromo and formyl groups can influence the propensity for certain rearrangements and subsequent fragmentations.

Fluorinated Formylphenylboronic Acids
  • Fluorobenzaldehydes as Models: Unlike chlorine and bromine, fluorine is monoisotopic, so no characteristic isotopic pattern is observed. The C-F bond is significantly stronger than C-Cl and C-Br bonds. The mass spectrum of 2-fluorobenzaldehyde would show a molecular ion at m/z 124.[7] Fragmentation is expected to be dominated by the loss of H• and CO from the formyl group.

  • Expected Fragmentation of Fluoro-formylphenylboronic Acids:

    • Molecular Ion: A single, distinct molecular ion peak will be observed.

    • Primary Fragmentation: The loss of the fluorine radical is less likely due to the strong C-F bond. Therefore, fragmentation will likely be initiated at the formyl and boronic acid groups. The primary fragments are expected to be due to the loss of H•, CO, and H₂O.

    • Influence of Fluorine: The high electronegativity of fluorine will influence the stability of the fragment ions, potentially altering the relative abundances of common fragments compared to the chloro and bromo analogs.

Summary of Comparative Fragmentation Data

FeatureFluoro-formylphenylboronic AcidChloro-formylphenylboronic AcidBromo-formylphenylboronic Acid
Molecular Ion (M⁺•) Single peakM⁺•/M+2 (3:1 ratio)M⁺•/M+2 (1:1 ratio)
Loss of Halogen (-X•) Less favorableObservedFavorable
Loss of Hydrogen (-H•) ProminentProminentProminent
Loss of Carbon Monoxide (-CO) Common secondary fragmentationCommon secondary fragmentationCommon secondary fragmentation
Loss of Formyl Group (-CHO•) ObservedObservedObserved
Dehydration (-H₂O) ExpectedExpectedExpected

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility and thermal lability of boronic acids, derivatization is often necessary for GC-MS analysis.

Step-by-Step Methodology: Derivatization with Pinacol

  • Sample Preparation: Dissolve approximately 1 mg of the halogenated formylphenylboronic acid in 1 mL of an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization: Add 1.2 equivalents of pinacol to the solution. If necessary, a catalytic amount of a weak acid can be added.

  • Reaction: Gently agitate the mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: Once the reaction is complete, the solution can be directly injected into the GC-MS or washed with water to remove any excess reagents.

  • GC-MS Parameters:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

    • Mass Spectrometer: Electron ionization at 70 eV, scanning a mass range of m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is often the preferred method for the direct analysis of halogenated formylphenylboronic acids without derivatization.

Step-by-Step Methodology: Direct Infusion ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with a small percentage of water and a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation:

    • Ion Source: Electrospray ionization (ESI).

    • Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • MS2 Analysis (CID): Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.[8]

Visualization of Fragmentation Pathways

Proposed Fragmentation Pathway for a Halogenated Formylphenylboronic Acid

Fragmentation M [M]⁺• Halogenated Formylphenylboronic Acid M_minus_H [M-H]⁺ Acylium Ion M->M_minus_H - H• M_minus_X [M-X]⁺ Benzoylboronic Acid Cation M->M_minus_X - X• M_minus_CHO [M-CHO]⁺ Halogenated Phenylboronic Acid Cation M->M_minus_CHO - CHO• M_minus_H_minus_CO [M-H-CO]⁺ M_minus_H->M_minus_H_minus_CO - CO M_minus_X_minus_CO [M-X-CO]⁺ M_minus_X->M_minus_X_minus_CO - CO

Caption: Generalized fragmentation pathways for a halogenated formylphenylboronic acid under electron ionization.

Experimental Workflow for LC-MS/MS Analysis

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute injection Inject into LC-MS/MS dilute->injection ms1_scan MS1 Full Scan (Identify Precursor Ion) injection->ms1_scan cid Collision-Induced Dissociation (CID) ms1_scan->cid ms2_scan MS2 Product Ion Scan (Generate Fragmentation Pattern) cid->ms2_scan interpretation Interpret Fragmentation Pattern ms2_scan->interpretation comparison Compare with Analogs interpretation->comparison

Caption: Workflow for the analysis of halogenated formylphenylboronic acids by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of halogenated formylphenylboronic acids is a complex process governed by the interplay of the three distinct functional groups. A thorough understanding of these fragmentation patterns is essential for the reliable identification and characterization of these important synthetic building blocks. The presence of chlorine or bromine provides a clear isotopic signature, while the fragmentation of the formyl group via loss of a hydrogen radical or carbon monoxide is a common feature. The strength of the carbon-halogen bond significantly influences the fragmentation pathways, with the loss of the halogen being more prominent for bromo- and chloro-substituted compounds than for their fluoro- analogs. By combining data from both GC-MS (with derivatization) and LC-MS/MS, researchers can gain a comprehensive understanding of the structure and fragmentation behavior of these versatile molecules, aiding in the advancement of drug discovery and development.

References

  • BenchChem. (2025). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide. Retrieved from a comparative guide to the mass spectrum of 4-bromobenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-fluoro-. In NIST Chemistry WebBook. Retrieved from a source for 2-fluorobenzaldehyde mass spectrum.
  • NIST. (n.d.). Benzaldehyde, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, November 23). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 390-425. [Link]

  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]

  • Wikipedia. (2023, October 29). Collision-induced dissociation. Retrieved from [Link]

  • Analytical Methods. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. 4(1), 133-139. [Link]

  • Zhang, Q., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(11), 7269–7279. [Link]

  • Rickert, J. A., et al. (2007). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1543–1554. [Link]

Sources

Reactivity comparison of boronic acid vs pinacol ester of 4-Bromo-2-formylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Dilemma: When selecting between the free acid and the pinacol ester of 4-Bromo-2-formylphenylboronic acid , researchers are not merely choosing between two protecting groups. They are choosing between two distinct structural isomers.

  • The Free Acid does not exist primarily as a boronic acid in the solid state or neutral solution; it spontaneously cyclizes to form a 5-bromo-benzoxaborole . This confers unique solubility but complicates stoichiometry and Lewis acidity.

  • The Pinacol Ester (Bpin) is sterically "locked" in the open form. It offers superior stability towards protodeboronation and simplified purification on silica gel, making it the preferred reagent for GLP/GMP workflows despite the lower atom economy.

Recommendation: Use the Pinacol Ester for late-stage functionalization or when precise stoichiometry is critical. Use the Free Acid (Benzoxaborole) only when cost is paramount or when conducting reactions in highly basic aqueous media where ring-opening is instantaneous.

Mechanistic Insight: The Ortho-Formyl Effect

To understand the reactivity difference, one must look beyond the standard "Acid vs. Ester" paradigm. The ortho-formyl group creates an intramolecular trap for the boron center.

The Benzoxaborole Equilibrium

In the free acid, the electrophilic formyl oxygen is positioned perfectly to attack the Lewis-acidic boron. This results in the formation of a cyclic hemiacetal-like structure known as a benzoxaborole .

  • Free Acid Form: Exists in equilibrium, heavily favoring the cyclic benzoxaborole (closed) form in neutral/organic media.

  • Pinacol Ester Form: The pinacol diol occupies the boron coordination sphere, preventing the formyl oxygen from binding. The molecule remains "open."

Visualization of Structural Dynamics

The following diagram illustrates the structural divergence that dictates reactivity.

G cluster_0 Reagent A: Free Acid System cluster_1 Reagent B: Pinacol Ester OpenAcid Open Boronic Acid (Transient Species) ClosedAcid 5-Bromo-benzoxaborole (Dominant Stable Form) OpenAcid->ClosedAcid Spontaneous Cyclization Suzuki Suzuki-Miyaura Cycle ClosedAcid->Suzuki Requires Base (Ring Opening) Pinacol Pinacol Ester (Bpin) (Locked Open Form) Pinacol->Suzuki Requires Hydrolysis (Slow Release) caption Fig 1: The 'Ortho-Effect'. The free acid exists as a cyclic benzoxaborole, altering its Lewis acidity compared to the locked pinacol ester.

Comparative Performance Analysis

Reactivity in Suzuki-Miyaura Coupling

The presence of the formyl group (aldehyde) presents a risk of side reactions (Cannizzaro disproportionation, oxidation) under the basic conditions required for Suzuki coupling.

FeatureFree Acid (Benzoxaborole)Pinacol Ester (Bpin)
Active Species Must ring-open with base (OH⁻) to form the active boronate "ate" complex.Must hydrolyze or undergo transesterification to form the active species.
Rate of Reaction Fast in aqueous base (ring opens rapidly).Moderate . The bulky pinacol group slows transmetallation; often requires added water.
Side Reactions High risk. The "open" aldehyde is exposed to base immediately upon dissolution.Lower risk. The hydrophobic Bpin protects the molecule until the catalytic cycle engages.
Protodeboronation High Risk. Ortho-formyl groups accelerate C-B bond cleavage under basic conditions (base-catalyzed mechanism).Stable. The ester resists protodeboronation significantly better than the acid/benzoxaborole.
Stability and Handling[1]
  • Hygroscopicity:

    • Free Acid: Variable. As it cyclizes, it releases water (dehydration), but the open form can absorb water. This makes precise molecular weight determination difficult (mixture of anhydride, free acid, and benzoxaborole).

    • Pinacol Ester:[1][2][3][4][5][6][7] Non-hygroscopic crystalline solid or oil. Stable molecular weight for precise stoichiometry.

  • Purification:

    • Free Acid: Highly polar.[8] Streaks on silica gel. Often requires reverse-phase chromatography or recrystallization.

    • Pinacol Ester:[1][2][3][4][5][6][7] Non-polar. Moves easily on silica gel (typically 10-30% EtOAc/Hexanes).

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct reagent for your specific campaign.

DecisionTree Start Select Reagent for 4-Bromo-2-formylphenyl Coupling Q1 Is the reaction strictly anhydrous? Start->Q1 Q2 Is the product highly polar? Q1->Q2 No (Aqueous base allowed) ResultA USE PINACOL ESTER (Stability Priority) Q1->ResultA Yes (e.g. unstable aldehyde) Q3 Is cost/atom economy the primary driver? Q2->Q3 Yes (Difficult separation) Q2->ResultA No (Standard organic workup) Q3->ResultA No (Research Scale) ResultB USE FREE ACID (Benzoxaborole Form) Q3->ResultB Yes (Scale-up/Cost) caption Fig 2: Selection logic based on reaction conditions and downstream processing requirements.

Experimental Protocols

Protocol A: Robust Coupling with Pinacol Ester (Recommended)

Best for: Small scale discovery, complex substrates, minimizing protodeboronation.

Rationale: The use of a mild base (K₃PO₄) and a mixed solvent system allows for the controlled hydrolysis of the Bpin ester while minimizing the exposure of the aldehyde to harsh conditions.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound pinacol ester (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is strictly required to activate the Bpin.

  • Procedure:

    • Charge solids into a vial equipped with a stir bar.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvents.

    • Heat to 80°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water. The unreacted Bpin usually remains in the organic layer but is easily separated via flash column chromatography (SiO₂).

Protocol B: Atom-Economical Coupling with Free Acid

Best for: Large scale, simple substrates, where removal of pinacol by-product is difficult.

Rationale: This protocol utilizes the high solubility of the benzoxaborole form in alcohols.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound (1.1 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Ethanol.

  • Procedure:

    • Dissolve the "acid" (benzoxaborole) in the organic solvent first. Observation: It may dissolve slower than expected until base is added.

    • Add the aqueous base. Observation: The solution may turn yellow/orange due to the formation of the phenoxide/boronate species.

    • Add catalyst and heat to reflux (approx 85°C).

    • Critical Step: Monitor consumption of the boronic acid closely by HPLC. Prolonged heating after conversion leads to rapid protodeboronation of the product due to the ortho-formyl group.

References

  • Adamczyk-Woźniak, A. et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

    • Context: Establishes the spontaneous formation of benzoxaboroles from 2-formylphenylboronic acids and their structural stability.
  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Context: definitive guide on the hydrolysis rates and transmetallation mechanisms of Bpin vs. Boronic acids.
  • Cox, P. A. et al. (2016). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.

    • Context: Detailed mechanism of base-catalyzed protodeboronation, highlighting the susceptibility of ortho-substituted and electron-deficient rings.
  • Sigma-Aldrich Technical Library. 2-Formylphenylboronic acid pinacol ester Product Specification.

    • Context: Physical property data confirming the stability and storage conditions of the pinacol ester variant.

Sources

Validating Benzoxaborole Ring Formation: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Open vs. Closed" Equilibrium[1]

Benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a unique class of boron heterocycles where a boronic acid moiety is fused to a benzene ring via an oxaborole ether linkage. Unlike acyclic phenylboronic acids, benzoxaboroles exist in a dynamic equilibrium between an open boronic acid form and a closed cyclic hemi-ester form .

The Analytical Challenge: In drug development, validating the formation of the benzoxaborole ring is critical because the biological activity (e.g., inhibition of LeuRS) depends on the unique Lewis acidity and strain of the five-membered ring. Standard analytical techniques can be misleading; for instance, Mass Spectrometry (MS) often induces dehydration in the source, mimicking ring closure even if the sample is open.

This guide objectively compares spectroscopic methods to definitively validate the benzoxaborole scaffold, prioritizing


B NMR  as the gold standard for solution-state dynamics and X-ray Crystallography  for absolute structural confirmation.

Comparative Analysis of Validation Methods

The following table synthesizes the strengths and limitations of primary characterization techniques for benzoxaboroles.

MethodPrimary ObservableCausality & MechanismReliability Score

B NMR
Chemical Shift (

)
Hybridization State: Distinguishes between trigonal planar (

, ~30 ppm) and tetrahedral (

, ~2-10 ppm) boron centers.
High (Gold Standard)

H NMR
Methylene Shift & SplittingRing Constraints: The benzylic methylene protons (

) show distinct shifts and diastereotopic splitting (if chiral centers exist) in the rigid ring vs. the free alcohol.
High
X-ray Crystallography Bond Lengths & AnglesDirect Imaging: Definitively proves the B-O-C linkage and measures the specific ring strain (O-B-C angle).Absolute (Solid State)
ESI-MS m/z (Molecular Ion)Ionization: Often detects

or

. Warning: In-source dehydration can generate the cyclic ion from the open acid false-positively.
Medium (Prone to artifacts)
IR Spectroscopy B-O StretchingVibrational Modes: Detects the cyclic B-O-C ester stretch (~1300-1400 cm⁻¹), but overlaps with B-OH modes make this qualitative.Low (Supportive only)

Deep Dive: The B NMR Self-Validating System


B NMR is the most powerful tool because it directly probes the electronic environment of the boron atom. A robust validation protocol relies on the "Shift-Response"  mechanism: observing how the signal responds to pH changes or diol addition.
The Mechanism of the Shift
  • Neutral State (

    
    ):  In non-coordinating solvents (e.g., 
    
    
    
    , DMSO-
    
    
    ), the neutral benzoxaborole adopts a trigonal planar geometry. The empty p-orbital is available, resulting in a deshielded signal typically between 27–33 ppm .
  • Complexed State (

    
    ):  Upon adding a hard nucleophile (OH⁻) or a bidentate ligand (e.g., catechol, sugars), the boron accepts an electron pair, filling the p-orbital. This shielding effect dramatically shifts the signal upfield to 1–10 ppm .
    
Experimental Workflow: The "Two-Solvent" Check

To confirm the benzoxaborole structure and its Lewis acidic activity, run the sample in two conditions:

  • Condition A (Neutral): Dissolve in DMSO-

    
    .
    
    • Expected Result: Single broad peak at ~29-32 ppm.

    • Interpretation: Confirms the presence of a trigonal boron species (could be open or closed).

  • Condition B (Activated): Dissolve in

    
     with 1 equivalent of NaOD (or excess).
    
    • Expected Result: Sharp peak at ~2-5 ppm.

    • Interpretation: Confirms the Lewis acidity and formation of the hydroxy-boronate anion. If the shift remains >20 ppm, the boron is sterically hindered or not part of the active pharmacophore.

Visualizing the Equilibrium and Validation Logic

The following diagrams illustrate the chemical pathways and the decision logic for validation.

Diagram 1: Synthesis and Equilibrium Pathway

Benzoxaborole_Equilibrium cluster_0 Dynamic Equilibrium (pH/Solvent Dependent) Precursor 2-Formylphenyl Boronic Acid OpenForm Open Form (Boronic Acid) Precursor->OpenForm Reduction (NaBH4) ClosedForm Benzoxaborole (Closed Ring, sp2) OpenForm->ClosedForm Dehydration (-H2O) / Acid Cat. Anion Tetrahedral Adduct (sp3 Anion) ClosedForm->Anion + OH- / Nucleophile (Lewis Acid Activation)

Caption: The dynamic equilibrium between the open boronic acid and the closed benzoxaborole ring, culminating in the bioactive sp3 adduct.

Diagram 2: Validation Decision Tree

Validation_Logic Start Synthesized Product NMR_11B 11B NMR (DMSO-d6) Start->NMR_11B Check_Shift Shift Value? NMR_11B->Check_Shift Trigonal ~30 ppm (sp2) Check_Shift->Trigonal Yes Tetrahedral < 10 ppm (sp3) Check_Shift->Tetrahedral Unexpected NMR_1H 1H NMR (Benzylic CH2) Trigonal->NMR_1H Invalid CHECK: Salt/Adduct Formed? Tetrahedral->Invalid Check_Split Splitting/Shift? NMR_1H->Check_Split Valid VALIDATED: Benzoxaborole Ring Check_Split->Valid Distinct CH2 sing/AB q Check_Split->Invalid Broad/Free rotation

Caption: Decision logic for confirming the neutral benzoxaborole structure using NMR shifts.

Detailed Protocol: Synthesis and Validation of a Model Benzoxaborole

This protocol describes the synthesis of the parent benzoxaborole (1,3-dihydro-1-hydroxy-2,1-benzoxaborole) and its subsequent validation.[1]

Step 1: Reductive Cyclization
  • Reagents: 2-Formylphenylboronic acid (1.0 eq), Sodium Borohydride (

    
    , 1.2 eq), Methanol (solvent).
    
  • Procedure:

    • Dissolve 2-formylphenylboronic acid in MeOH at 0°C.

    • Slowly add

      
      . The aldehyde is reduced to the benzyl alcohol.
      
    • Critical Step: Acidify with 1M HCl to pH ~1. This neutralizes the borohydride and catalyzes the intramolecular esterification (cyclization) between the newly formed alcohol and the boronic acid.

    • Extract with ethyl acetate. The closed benzoxaborole form is favored in the organic phase.[2]

Step 2: Spectroscopic Validation Workflow

A. Mass Spectrometry (Quality Check)

  • Method: LC-MS (ESI-).

  • Observation: Look for the mass of

    
    .
    
  • Note: Do not rely solely on this. If you see

    
    , it suggests the open form or water adduct, but the closed form often flies as the open form due to ionization.
    

B. Nuclear Magnetic Resonance (Structural Proof)

  • Instrument: 400 MHz (or higher) NMR.

  • Probe: Quartz tubes are preferred for trace boron analysis, but standard borosilicate is acceptable for bulk samples (background signal at ~0 ppm must be subtracted).

  • Experiment 1:

    
    H NMR (DMSO-
    
    
    
    )
    • Focus on the methylene peak at ~5.0 ppm .

    • In the closed ring, these protons are chemically equivalent (singlet) in the parent compound but will show diastereotopic splitting (AB quartet) if a chiral substituent is present on the benzene ring, indicating a rigid cyclic structure.

  • Experiment 2:

    
    B NMR (DMSO-
    
    
    
    )
    • Acquire a spectrum with a wide sweep width (-100 to +100 ppm).

    • Confirm a broad singlet at ~29–32 ppm .

    • Validation: Add 1 drop of

      
       and 1 drop of NaOD to the tube. Shake.
      
    • Re-acquire. The peak must shift to ~2–5 ppm . This confirms the boron is capable of switching hybridization, a prerequisite for biological activity (e.g., tRNA synthetase inhibition).

C. X-ray Crystallography (Optional but Definitive)

  • Recrystallize from water/acetonitrile. Benzoxaboroles often crystallize as dimers linked by hydrogen bonds between the B-OH and the ring oxygen of the neighbor.

  • Confirm the 5-membered ring planarity and the

    
     bond angle (typically ~106°).
    

References

  • Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. Link

  • Hall, D. G. (2011). "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH. Link

  • Tomsho, J. W., & Benkovic, S. J. (2012). "Elucidation of the mechanism of the benzoxaborole-tRNA synthetase interaction." Journal of the American Chemical Society. Link

  • Zhu, Y., et al. (2021).[3] "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters." Polymers.[4] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.